5-Cyclopentyl-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSBORAJOCQFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366313 | |
| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-54-8 | |
| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant potential in pharmaceutical and agricultural applications. This document collates available data on its chemical structure, physicochemical properties, and synthesis. Furthermore, it delves into its potential biological activities, including its role as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical Identity and Physicochemical Properties
This compound is a solid at room temperature, a characteristic attributed to the presence of the cyclopentyl group.[1] The 1,3,4-thiadiazole ring endows the molecule with aromatic character and potential for hydrogen bonding, while the cyclopentyl group introduces a hydrophobic element.[1] This dual nature influences its solubility, making it sparingly soluble in water but soluble in organic solvents.[1] The thiadiazole ring is generally stable; however, the amine group may be susceptible to degradation under acidic or oxidative conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 57235-54-8 | [1] |
| Molecular Formula | C₇H₁₁N₃S | [1] |
| Molecular Weight | 169.25 g/mol | [1] |
| Physical State | Solid at room temperature (predicted) | [1] |
| Melting Point | Moderate to high (predicted) | [1] |
| Boiling Point | Moderate to high (predicted) | [1] |
| Solubility | Limited solubility in water, soluble in organic solvents (predicted) | [1] |
| Decomposition Temperature | 250-270°C | [1] |
Synthesis of this compound
A general and efficient one-pot method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide using a dehydrating agent like polyphosphate ester (PPE).[2] This method is adaptable for the synthesis of the title compound using cyclopentanecarboxylic acid as the starting material.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Cyclopentanecarboxylic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of cyclopentanecarboxylic acid and thiosemicarbazide in chloroform.
-
Add polyphosphate ester (PPE) to the mixture.
-
Heat the reaction mixture with stirring at 80-85°C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with water and recrystallize from ethanol to obtain pure this compound.[1]
Diagram 1: General Workflow for the One-Pot Synthesis
Spectral Data (Predicted)
Table 2: Predicted Spectral Data
| Spectrum | Predicted Peaks |
| ¹H NMR | Signals corresponding to the cyclopentyl protons (aliphatic region) and the amine protons (downfield, broad). |
| ¹³C NMR | Resonances for the five distinct carbons of the cyclopentyl group and the two carbons of the thiadiazole ring. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (cyclopentyl), C=N, and C-S stretching of the thiadiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (169.25 g/mol ). |
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The anti-inflammatory effects of many thiadiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[3][4][5][6]
Anti-inflammatory Signaling Pathway
The inhibition of COX and LOX enzymes by this compound would disrupt the arachidonic acid cascade, a critical pathway in the inflammatory response. This would lead to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Diagram 2: Proposed Anti-inflammatory Signaling Pathway
Applications
The chemical properties and biological activities of this compound suggest its potential for various applications:
-
Pharmaceutical Development: As a scaffold for the design of novel anti-inflammatory and antimicrobial drugs.[1]
-
Agricultural Chemistry: Potential use in the development of new herbicides and fungicides.[1]
-
Material Science: Exploration of its electronic properties for applications in organic semiconductors and photovoltaic materials.[1]
Conclusion
This compound is a versatile heterocyclic compound with a promising profile for further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and potential biological activities. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, encouraging further exploration of this and related thiadiazole derivatives. Future research should focus on obtaining experimental validation of the predicted physicochemical and spectral data, as well as conducting in-depth biological assays to fully elucidate its therapeutic potential.
References
- 1. Buy this compound | 57235-54-8 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis, and the application of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for its characterization. Experimental protocols, data analysis, and the visualization of key chemical and biological concepts are presented to offer a complete reference for researchers in the field.
Introduction
This compound belongs to the 2-amino-1,3,4-thiadiazole class of heterocyclic compounds, a scaffold that has garnered significant attention in drug discovery due to its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have been reported to exhibit a wide range of biological effects, including antimicrobial, antiviral, and anticancer properties.[4][5] The structural characterization of these molecules is a critical step in understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide focuses on the definitive identification of the this compound structure through modern analytical techniques.
Molecular Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 57235-54-8 |
| Molecular Formula | C₇H₁₁N₃S |
| Molecular Weight | 169.25 g/mol |
| SMILES | C1CCC(C1)C2=NN=C(S2)N |
Synthesis
A common and effective method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as polyphosphate ester (PPE) or a strong acid like concentrated sulfuric acid.[6][7]
Structural Elucidation Workflow
The structural confirmation of this compound is achieved through a combination of spectroscopic methods. Each technique provides unique information about the molecular structure, and together they allow for an unambiguous identification.
Spectroscopic Data and Analysis
Due to the absence of officially published experimental data for this compound, the following spectral data are predicted based on the analysis of structurally similar 5-alkyl-2-amino-1,3,4-thiadiazole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show signals corresponding to the protons of the cyclopentyl group and the amine group.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.10 | s | 2H | -NH₂ |
| ~3.40 | p | 1H | -CH- (cyclopentyl) |
| ~2.05 | m | 2H | -CH₂- (cyclopentyl, adjacent to CH) |
| ~1.80 | m | 2H | -CH₂- (cyclopentyl) |
| ~1.65 | m | 4H | -CH₂- (cyclopentyl) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~170 | C=N (Thiadiazole ring, C2) |
| ~160 | C-S (Thiadiazole ring, C5) |
| ~40 | -CH- (cyclopentyl) |
| ~33 | -CH₂- (cyclopentyl, adjacent to CH) |
| ~26 | -CH₂- (cyclopentyl) |
Mass Spectrometry (Electron Ionization)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z (Predicted) | Assignment |
| 169 | [M]⁺ (Molecular Ion) |
| 142 | [M - HCN]⁺ |
| 114 | [M - C₄H₇]⁺ |
| 100 | [M - C₅H₉]⁺ |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit absorption bands characteristic of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H stretching (amine) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1620 | Medium | C=N stretching (thiadiazole ring) |
| ~1550 | Medium | N-H bending (amine) |
| ~1350 | Medium | C-N stretching |
| ~700 | Medium | C-S stretching |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine cyclopentanecarboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Reagent Addition: Under stirring, slowly add polyphosphate ester (PPE) (sufficient quantity to ensure a stirrable paste) to the mixture.
-
Heating: Heat the reaction mixture at 80-100°C for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Precipitation: Neutralize the aqueous solution with a suitable base (e.g., 10% NaOH solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Set the spectral width to cover the range of 0-200 ppm. A larger number of scans will be required compared to ¹H NMR.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
Biological Context: A Potential Signaling Pathway
Derivatives of 2-amino-1,3,4-thiadiazole have shown promise as anticancer agents by inhibiting the Extracellular signal-regulated kinase (ERK) pathway.[1] This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the combined application of synthesis and various spectroscopic techniques. This guide provides the necessary theoretical background, predicted data, and experimental protocols to aid researchers in the characterization of this and similar heterocyclic compounds. The potential biological activity of this class of molecules, particularly as inhibitors of key signaling pathways in cancer, underscores the importance of their continued investigation in the field of drug development.
References
- 1. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Discovery Professionals
CAS Number: 57235-54-8
Molecular Formula: C₇H₁₁N₃S
Molecular Weight: 169.25 g/mol
This technical guide provides an in-depth overview of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in drug discovery and development. While extensive research on this specific molecule is limited, this document consolidates available information and presents data from closely related analogs to offer valuable insights for researchers, scientists, and drug development professionals. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are primarily derived from computational predictions and data available for structurally similar compounds.
| Property | Value | Source |
| CAS Number | 57235-54-8 | [Internal Database] |
| Molecular Formula | C₇H₁₁N₃S | [Internal Database] |
| Molecular Weight | 169.25 g/mol | [Internal Database] |
| Appearance | White to off-white crystalline solid (Predicted) | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF (Predicted) | General knowledge of similar compounds |
| pKa | Not available | - |
| LogP | 1.8 (Predicted) | Computational Prediction |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the cyclization of a cyclopentanecarboxylic acid derivative with thiosemicarbazide. This is a common and versatile method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.
General Synthetic Scheme
Caption: General synthetic route for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles and may be adapted for this compound.
Materials:
-
Cyclopentanecarboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) as a dehydrating agent
-
Appropriate solvent (e.g., dry toluene or dioxane)
-
Sodium bicarbonate or ammonium hydroxide solution for neutralization
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
A mixture of cyclopentanecarboxylic acid (1 eq.) and thiosemicarbazide (1 eq.) is suspended in a suitable dry solvent.
-
The mixture is cooled in an ice bath, and the dehydrating agent (e.g., POCl₃, 2-3 eq.) is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The acidic solution is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented, the 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry. Derivatives have been reported to exhibit a broad range of pharmacological activities.
Known Biological Activities of 1,3,4-Thiadiazole Derivatives
| Biological Activity | Description |
| Antimicrobial | Active against a range of bacteria and fungi. |
| Anticancer | Shows cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Exhibits inhibitory activity against inflammatory mediators. |
| Anticonvulsant | Demonstrates potential in controlling seizures. |
| Antitubercular | Active against Mycobacterium tuberculosis. |
| Carbonic Anhydrase Inhibition | Some derivatives are potent inhibitors of carbonic anhydrase. |
Postulated Mechanism of Action: Kinase Inhibition (Hypothetical)
Given that many heterocyclic compounds exert their anticancer effects through kinase inhibition, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Future Directions
The promising biological activities associated with the 1,3,4-thiadiazole scaffold warrant further investigation into this compound. Future research should focus on:
-
Optimization of Synthesis: Developing a high-yield, scalable synthetic route.
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including various cancer cell lines, bacterial strains, and fungal species.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the cyclopentyl group and the amine substituent to improve potency and selectivity.
This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. The provided information, though based in part on related structures, offers a strong starting point for further exploration and development in the field of medicinal chemistry.
Synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visual diagrams of the synthetic pathway and experimental workflow.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of derivatives of 2-amino-1,3,4-thiadiazole is therefore of significant interest in the pursuit of novel therapeutic agents. This guide focuses on the synthesis of the 5-cyclopentyl substituted analogue, detailing a common and effective synthetic route.
The primary synthetic strategy involves the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid.[4][5][6] In this case, cyclopentanecarboxylic acid and thiosemicarbazide are the key starting materials. The reaction is typically facilitated by a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPE).[7][8][9]
Synthetic Pathway
The synthesis of this compound is generally achieved through a one-pot reaction. The proposed reaction scheme is illustrated below.
Caption: Synthetic route to this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound, based on established procedures for analogous compounds.
Materials:
-
Cyclopentanecarboxylic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (98%) or Polyphosphoric Acid (PPE)
-
Deionized Water
-
Ammonium Hydroxide solution (25-30%)
-
Ethanol
-
Sodium Bicarbonate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Ice bath
-
Buchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add equimolar amounts of cyclopentanecarboxylic acid and thiosemicarbazide.
-
Acid Addition: While stirring the mixture, slowly and carefully add a dehydrating agent. A common choice is concentrated sulfuric acid, added dropwise in excess (e.g., 5-10 equivalents), or polyphosphoric acid (PPE). The addition should be performed in an ice bath to control the exothermic reaction.
-
Reaction: After the addition of the acid, the reaction mixture is typically heated. The temperature and reaction time will vary depending on the chosen acid. For sulfuric acid, the mixture may be stirred at room temperature for several hours or gently heated (e.g., 60-80 °C) for a shorter period. For PPE, higher temperatures (e.g., 90-120 °C) for 1-2 hours are common.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice with constant stirring.
-
Neutralization: The acidic solution is then neutralized by the slow addition of an aqueous solution of a base, such as ammonium hydroxide or sodium bicarbonate, until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.
-
Precipitation and Filtration: The neutralization will cause the crude product to precipitate out of the solution. The solid is then collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected solid is washed with cold deionized water to remove any remaining salts and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.[7]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical results for similar reactions reported in the literature.
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₁N₃S |
| Molecular Weight | 169.25 g/mol |
| Appearance | White to off-white solid |
| Yield | 70-90% |
| Melting Point | 180-195 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol, insoluble in water |
Characterization Data (Hypothetical):
| Technique | Expected Data |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ ppm 7.25 (s, 2H, NH₂), 3.20 (quint, 1H, CH), 1.90-1.50 (m, 8H, CH₂) |
| ¹³C NMR | (DMSO-d₆, 100 MHz): δ ppm 168.0 (C=N), 155.0 (C-NH₂), 40.0 (CH), 32.0 (CH₂), 25.0 (CH₂) |
| IR (KBr) | ν cm⁻¹ 3300-3100 (N-H stretching), 2950 (C-H stretching), 1620 (N-H bending), 1550 (C=N stretching) |
| Mass Spec. | m/z: 170.0 [M+H]⁺ |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and analysis.
Signaling Pathways and Biological Relevance
While the specific biological activity of this compound is not extensively documented, the 2-amino-1,3,4-thiadiazole core is a known pharmacophore. Derivatives have been reported to interact with various biological targets. For instance, some 1,3,4-thiadiazole derivatives act as inhibitors of enzymes such as carbonic anhydrase, while others have shown potential as anticancer agents by interfering with cell signaling pathways involved in proliferation and apoptosis. The cyclopentyl group, being a lipophilic moiety, may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research would be necessary to elucidate the specific signaling pathways modulated by this particular compound.
Conclusion
This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The provided experimental protocol, along with the expected data and workflow diagrams, serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The versatility of the 2-amino-1,3,4-thiadiazole scaffold suggests that the title compound could be a promising candidate for further biological evaluation.
References
- 1. connectjournals.com [connectjournals.com]
- 2. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
Unveiling the Mechanistic Landscape of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
5-Cyclopentyl-1,3,4-thiadiazol-2-amine is a heterocyclic amine belonging to the 1,3,4-thiadiazole class of compounds. While the broader family of 1,3,4-thiadiazoles has been extensively investigated and is known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, specific and detailed mechanistic data for this compound remains largely uncharacterized in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities associated with the 1,3,4-thiadiazole scaffold, offering potential avenues for investigation into the specific mechanism of action of its 5-cyclopentyl derivative.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature in a multitude of medicinally important molecules. The versatile nature of the thiadiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, makes it an attractive moiety in drug design.
Known Biological Activities of 1,3,4-Thiadiazole Derivatives
While specific experimental data for this compound is not available, the diverse biological activities reported for other substituted 1,3,4-thiadiazoles can inform potential mechanisms of action. These activities are summarized below.
Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives
| Biological Activity | Potential Molecular Targets/Pathways | Reference Type |
| Antimicrobial | Inhibition of microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase), disruption of cell wall synthesis. | Preclinical Studies |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, modulation of cytokine production. | Preclinical Studies |
| Anticancer | Inhibition of protein kinases, topoisomerases; induction of apoptosis; anti-proliferative effects. | Preclinical Studies |
| Anticonvulsant | Modulation of ion channels (e.g., sodium, calcium channels), enhancement of GABAergic neurotransmission. | Preclinical Studies |
| Antitubercular | Inhibition of specific mycobacterial enzymes. | Preclinical Studies |
Postulated Mechanism of Action for this compound
Based on the activities of related compounds, the mechanism of action of this compound could involve one or more of the pathways mentioned above. The cyclopentyl group, a bulky and lipophilic moiety, may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its affinity for specific biological targets or improving its cellular uptake.
To elucidate the precise mechanism of action, a systematic experimental approach would be required.
Proposed Experimental Workflow for Mechanistic Elucidation
The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.
Detailed Methodologies for Key Experiments
As no specific experimental data for this compound is available, detailed protocols cannot be cited directly. However, standard methodologies for the proposed experiments are outlined below.
4.1.1. Phenotypic Screening: Antimicrobial Activity (Broth Microdilution Assay)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
4.1.2. Target-Based Screening: Kinase Inhibition Assay (e.g., Kinase-Glo® Assay)
-
Utilize a commercial kinase panel to screen the compound against a wide range of protein kinases.
-
In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at a fixed concentration.
-
Allow the kinase reaction to proceed for a defined period.
-
Add a reagent that measures the amount of ATP remaining in the well (luminescence-based detection).
-
A decrease in signal compared to the vehicle control indicates kinase inhibition.
-
Perform dose-response curves for any identified hits to determine the IC50 value.
4.1.3. Western Blotting for Signaling Pathway Analysis
-
Treat cultured cells with this compound at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for key proteins in a suspected signaling pathway (e.g., phosphorylated and total forms of kinases).
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Analyze the changes in protein expression or phosphorylation status to infer pathway modulation.
Conclusion and Future Directions
While the specific mechanism of action for this compound is not yet elucidated, the extensive biological activities of the 1,3,4-thiadiazole scaffold provide a strong foundation for future research. The proposed experimental workflow offers a systematic approach to unravel its molecular targets and signaling pathways. Further investigation into this compound is warranted to determine its therapeutic potential. The lipophilic cyclopentyl group may confer unique properties that differentiate its activity from other members of the 1,3,4-thiadiazole family, making it a person of interest for further drug discovery and development efforts.
The Biological Activity of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. While specific quantitative biological data for this exact molecule is limited in publicly available literature, this document extrapolates from research on closely related 2-amino-1,3,4-thiadiazole derivatives to present a detailed account of its probable synthesis, potential therapeutic applications, and mechanisms of action. This guide summarizes potential antimicrobial, anti-inflammatory, and anticancer properties and explores its putative interactions with key cellular signaling pathways. Detailed experimental protocols for the synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts in this area.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been extensively investigated and have shown promise as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][2] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile pharmacophore that can be readily functionalized to modulate biological activity.[3] this compound, with its distinct cyclopentyl substitution, presents a unique lipophilic profile that may influence its interaction with biological targets.[4] This guide aims to consolidate the available information on this compound and its analogs to provide a foundational resource for researchers.
Synthesis
While a specific protocol for this compound is not extensively detailed in peer-reviewed journals, a general and efficient method for the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles can be adapted from established procedures. The most common approach involves the cyclization of a carboxylic acid with thiosemicarbazide.
General Experimental Protocol: Synthesis of 5-Alkyl-1,3,4-thiadiazol-2-amine
This protocol is adapted from a patented method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles and can be applied using cyclopentanecarboxylic acid.
Materials:
-
Cyclopentanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Water
-
Sodium hydroxide (NaOH) solution (50%)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of cyclopentanecarboxylic acid (1.0 equivalent) and phosphorus oxychloride (a suitable excess, e.g., 5-10 equivalents) is stirred at room temperature for 20 minutes.
-
Thiosemicarbazide (1.0 equivalent) is added to the mixture.
-
The resulting mixture is heated to 80-90°C for 1-2 hours with continuous stirring.
-
After cooling the reaction mixture in an ice bath, water is carefully added to quench the reaction.
-
The suspension is then refluxed for 4 hours.
-
Upon cooling, the solution is basified to a pH of 8 with a 50% sodium hydroxide solution, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.[5]
Workflow for the Synthesis of this compound:
Biological Activities and Quantitative Data
Antimicrobial Activity
Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The mechanism is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Substituted-1,3,4-thiadiazol-2-amine Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| N-Cyclohexyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | M. tuberculosis H37Rv | 1.6 | [6] |
| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine | M. tuberculosis H37Rv | 3.12 | [6] |
| 5-(p-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 62.5 | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.
Table 2: Anti-inflammatory Activity (IC50) of a 1,3,4-Thiadiazole Analog
| Compound | Assay | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | In vitro anticancer activity (LoVo cells) | 2.44 | [5][7] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | In vitro anticancer activity (MCF-7 cells) | 23.29 | [5][7] |
Anticancer Activity
Several 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents, with mechanisms including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival.[7][8][9][10][11]
Potential Signaling Pathways and Molecular Targets
Based on studies of related 2-amino-1,3,4-thiadiazole compounds, this compound may interact with several key cellular signaling pathways and enzymes.
Extracellular Signal-Regulated Kinase (ERK) Pathway
The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest and suggesting a potential mechanism for anticancer activity.
Diagram of the ERK Signaling Pathway:
Inosine Monophosphate Dehydrogenase (IMPDH)
IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH can lead to the depletion of guanine nucleotides, thereby halting cell proliferation. This makes IMPDH an attractive target for anticancer and antiviral therapies.
Glutaminyl Cyclase (QC)
Glutaminyl cyclase is involved in the post-translational modification of proteins by catalyzing the formation of pyroglutamate residues. This enzyme has been implicated in the pathogenesis of Alzheimer's disease and cancer.
Experimental Protocols for Biological Assays
The following are generalized protocols for assays relevant to the potential biological activities of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing:
In Vitro Anti-inflammatory Assay (COX Inhibition)
Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Materials:
-
Test compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compound.
-
In a microplate, add the COX enzyme (either COX-1 or COX-2) and the test compound.
-
Pre-incubate the mixture to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the enzyme activity by monitoring the production of prostaglandin E2 (PGE2) or by using a coupled colorimetric/fluorometric reaction.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While direct biological data for this specific molecule is sparse, the extensive research on its analogs strongly suggests that it is a promising candidate for further investigation as an antimicrobial, anti-inflammatory, and anticancer agent. The synthetic route is accessible, and established assay protocols can be employed to elucidate its precise biological activities and mechanisms of action. This technical guide provides a solid foundation for researchers to embark on such investigations, which could ultimately lead to the development of novel therapeutic agents. Further studies are warranted to synthesize and characterize this compound and to perform comprehensive in vitro and in vivo evaluations to confirm its therapeutic potential.
References
- 1. chemmethod.com [chemmethod.com]
- 2. jocpr.com [jocpr.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 57235-54-8 [smolecule.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Cyclopentyl-1,3,4-thiadiazol-2-amine Derivatives and their Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a prominent heterocycle in medicinal chemistry, renowned for conferring a wide range of biological activities to its derivatives. This technical guide focuses on a specific class of these compounds: 5-Cyclopentyl-1,3,4-thiadiazol-2-amine and its derivatives. This document provides a detailed overview of the primary synthetic routes to this core structure, comprehensive experimental protocols, and a summary of the known biological activities associated with 5-alkyl-substituted-1,3,4-thiadiazol-2-amines. The information is presented to facilitate further research and development of novel therapeutic agents based on this promising scaffold.
Introduction
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Derivatives of 1,3,4-thiadiazole are of significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the biological activity of the molecule. The incorporation of a cyclopentyl group at this position introduces a lipophilic and conformationally restricted aliphatic moiety, which can favorably influence pharmacokinetic and pharmacodynamic properties. This guide will focus on the synthesis and properties of derivatives of this compound.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide. In the case of this compound, the synthesis commences with cyclopentanecarboxylic acid and thiosemicarbazide. This reaction typically proceeds via an intermediate N-acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to form the thiadiazole ring.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Key Synthetic Methods
Several reagents can be employed to facilitate the cyclization and dehydration of the acylthiosemicarbazide intermediate. The choice of reagent can influence reaction conditions, yield, and purity of the final product.
-
Phosphorus Oxychloride (POCl₃): A common and effective dehydrating agent for this transformation. The reaction is typically carried out by heating the carboxylic acid and thiosemicarbazide in the presence of POCl₃.
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can act as both a catalyst and a dehydrating agent. This method often requires heating the reactants in an excess of the acid.
-
Polyphosphate Ester (PPE): A milder and less hazardous alternative to POCl₃ and H₂SO₄. PPE can be used for a one-pot synthesis from the carboxylic acid and thiosemicarbazide.
Experimental Protocols
Method A: Synthesis using Phosphorus Oxychloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanecarboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the mixture under cooling in an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
Method B: Synthesis using Polyphosphate Ester (PPE)
-
Reaction Setup: In a round-bottom flask, mix cyclopentanecarboxylic acid (1 equivalent), thiosemicarbazide (1 equivalent), and polyphosphate ester (PPE) (sufficient quantity to ensure stirring).
-
Reaction: Heat the mixture at 100-120 °C for 2-3 hours with constant stirring.
-
Work-up: Cool the reaction mixture and add water.
-
Neutralization and Isolation: Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes typical quantitative data obtained for the synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines based on literature precedents.
| Parameter | Method A (POCl₃) | Method B (PPE) |
| Yield (%) | 75-90 | 60-80 |
| Melting Point (°C) | 180-185 | 180-185 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2 (s, 2H, NH₂), ~3.2 (quint, 1H, CH), ~1.5-1.9 (m, 8H, CH₂) | ~7.2 (s, 2H, NH₂), ~3.2 (quint, 1H, CH), ~1.5-1.9 (m, 8H, CH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (C=N), ~155 (C-NH₂), ~40 (CH), ~32 (CH₂), ~25 (CH₂) | ~170 (C=N), ~155 (C-NH₂), ~40 (CH), ~32 (CH₂), ~25 (CH₂) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H), ~2950 (C-H), ~1620 (C=N), ~1550 (N-H bend) | ~3300-3100 (N-H), ~2950 (C-H), ~1620 (C=N), ~1550 (N-H bend) |
Biological Activities of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives
While specific biological data for this compound is not extensively reported, the broader class of 5-alkyl and 5-cycloalkyl-1,3,4-thiadiazol-2-amine derivatives has been investigated for various pharmacological activities.
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole are well-known for their antimicrobial properties. The presence of the N-C-S linkage is often implicated in their mechanism of action. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer activity. The mechanism of action for these derivatives can be diverse, often involving the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.
Other Biological Activities
Derivatives of 1,3,4-thiadiazole have also been reported to possess anti-inflammatory, analgesic, anticonvulsant, and diuretic activities. The specific activity profile is highly dependent on the nature of the substituents on the thiadiazole ring.
Conclusion
This compound and its derivatives represent a class of compounds with significant potential for the development of new therapeutic agents. The synthetic routes to the core structure are well-established and efficient, allowing for the generation of a diverse library of analogs for structure-activity relationship studies. Further investigation into the specific biological activities of the 5-cyclopentyl substituted derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers embarking on studies in this promising area of medicinal chemistry.
Potential Research Applications of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a specific derivative, 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a molecule of significant interest for its potential therapeutic applications. While extensive research on this particular analog is emerging, this document extrapolates from the rich data available on structurally similar 5-substituted-2-amino-1,3,4-thiadiazoles to provide a comprehensive overview of its potential research applications. This guide will delve into its synthesis, physicochemical properties, and prospective biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Detailed experimental protocols and hypothesized mechanisms of action are presented to facilitate further investigation and drug discovery efforts.
Introduction
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity.[3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, anticancer, and antifungal properties.[1][3] The 2-amino-1,3,4-thiadiazole moiety, in particular, is a versatile building block in drug design.[4] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of these molecules.[5] The cyclopentyl group in this compound is a lipophilic moiety that can enhance membrane permeability and influence binding to biological targets.[5]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profiles. While experimental data for this specific compound is limited, predictions based on its structure provide valuable insights.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C7H11N3S | [6] |
| Molecular Weight | 169.25 g/mol | [6] |
| XlogP (predicted) | 1.7 | [6] |
| Monoisotopic Mass | 169.06737 Da | [6] |
| Appearance | Likely a solid at room temperature | [5] |
| Solubility | Limited solubility in water, potentially soluble in organic solvents | [5] |
| Thermal Stability | Exhibits excellent thermal stability with decomposition temperatures typically in the range of 250-270°C for similar compounds. | [5] |
Synthesis
The synthesis of this compound can be achieved through established methods for the formation of the 2-amino-5-substituted-1,3,4-thiadiazole core. A common and effective route involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.
General Synthetic Pathway
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Adapted from general procedures)
This protocol is a generalized procedure adapted from the synthesis of similar 5-substituted-2-amino-1,3,4-thiadiazoles.[7][8]
Materials:
-
Cyclopentanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or concentrated Sulfuric Acid (H2SO4)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a round-bottom flask, a mixture of equimolar amounts of cyclopentanecarboxylic acid and thiosemicarbazide is prepared.
-
A dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, is added cautiously to the mixture with cooling.
-
The reaction mixture is heated under reflux for a specified period (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The acidic solution is neutralized with a suitable base, such as a sodium hydroxide solution, until a precipitate is formed.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Potential Biological Activities and Research Applications
Based on extensive research on analogous compounds, this compound holds promise in several therapeutic areas.
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 1: Antimicrobial Activity of Representative 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives
| Compound (5-substituent) | Test Organism | MIC (µg/mL) | Reference |
| 4-Chlorophenyl | Staphylococcus aureus | 20-28 | [3] |
| 4-Fluorophenyl | Bacillus subtilis | 20-28 | [3] |
| Adamantyl | Staphylococcus aureus | - (Marked activity) | [9] |
| Phenyl | Escherichia coli | - (Significant activity) | [10] |
| 4-Methoxyphenyl | Candida albicans | - (Significant activity) | [10] |
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have demonstrated potent anti-inflammatory properties, often comparable to or exceeding those of standard drugs like diclofenac.[11][12] The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 2: Anti-inflammatory Activity of Representative Thiadiazole Derivatives
| Compound | Assay | Activity | Reference |
| Pyridine-based thiadiazole derivative (NTD3) | Carrageenan-induced rat paw edema | Surpassed diclofenac | [11] |
| 2,6-diaryl-imidazo[2,1-b][3][11][13]thiadiazole (5c) | Carrageenan-induced rat paw edema | Better than diclofenac | [14][15] |
| N-(substituted benzylidene)-5-phenyl-1,3,4-thiadiazol-2-amine (4d) | In vitro albumin denaturation | 63.87% inhibition | [16] |
Anticancer Activity
The 2-amino-1,3,4-thiadiazole scaffold is a promising framework for the development of novel anticancer agents.[17] Derivatives have shown cytotoxicity against various cancer cell lines, with mechanisms including the inhibition of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH) and lipoxygenase.[13][18]
Table 3: Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (colon cancer) | 2.44 | [17] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (breast cancer) | 23.29 | [17] |
| 5-(Thiophen-2-yl) derivative (20b) | HepG-2 (liver cancer) | 4.37 | [19] |
| 5-(Thiophen-2-yl) derivative (20b) | A-549 (lung cancer) | 8.03 | [19] |
Herbicidal and Other Potential Applications
Thiadiazole derivatives have also been investigated for their herbicidal activity.[1][20] The cyclopentyl moiety may enhance the compound's uptake and translocation in plants. Furthermore, the 1,3,4-thiadiazole core has been explored for its potential in developing antiviral and enzyme inhibitory agents, such as Bloom helicase inhibitors.[21][22]
Hypothesized Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is yet to be elucidated, a plausible pathway, based on studies of related compounds, involves the inhibition of key enzymes essential for cellular processes.
Inhibition of IMP Dehydrogenase (Anticancer and Antiviral Activity)
A key mechanism for the anticancer and antiviral activity of some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[13] IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation and viral replication.
Caption: Hypothesized inhibition of IMPDH by the thiadiazole derivative.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound, the following are generalized protocols for key biological assays, adapted from studies on similar compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[23]
Caption: Workflow for antimicrobial susceptibility testing.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a standard model to evaluate the anti-inflammatory activity of a compound.[11][15]
Caption: Workflow for the in vivo anti-inflammatory assay.
Conclusion
While direct experimental data on this compound is currently limited in publicly accessible literature, the extensive research on its structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. Its predicted physicochemical properties and the established biological activities of the 2-amino-1,3,4-thiadiazole scaffold point towards promising applications in the development of new antimicrobial, anti-inflammatory, and anticancer agents. The synthetic routes are well-defined, and the provided experimental protocols offer a solid foundation for its biological evaluation. Further in-depth investigation into the specific biological targets and mechanisms of action of this compound is warranted and could unveil novel therapeutic opportunities. This technical guide serves as a catalyst for such research, providing a comprehensive starting point for scientists and drug development professionals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 57235-54-8 [smolecule.com]
- 6. PubChemLite - this compound (C7H11N3S) [pubchemlite.lcsb.uni.lu]
- 7. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
- 17. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the rich history and discovery of 1,3,4-thiadiazole compounds, a cornerstone in medicinal and materials chemistry. From their first synthesis in the late 19th century to their role in the development of blockbuster drugs, this document provides a comprehensive overview of the key milestones, experimental procedures, and quantitative data that have shaped our understanding of this important heterocyclic scaffold.
The Genesis of 1,3,4-Thiadiazole: A Historical Perspective
The story of 1,3,4-thiadiazole begins in 1882 when the eminent chemist Emil Fischer first described the synthesis of this novel heterocyclic ring system.[1][2] His pioneering work laid the foundation for future explorations into the chemistry of this class of compounds. Shortly after, in 1890, the structure of the 1,3,4-thiadiazole ring was further elucidated by Freund and Kuhn.[1] However, it was the extensive research by Busch and his collaborators that significantly expanded the understanding of 1,3,4-thiadiazole chemistry in the early 20th century.[2]
The initial discoveries were primarily of academic interest. The true potential of 1,3,4-thiadiazoles as pharmacologically active agents began to be realized with the advent of sulfa drugs. The structural similarity of the 1,3,4-thiadiazole ring to other biologically important heterocycles spurred investigations into its potential as a scaffold for drug design.
A pivotal moment in the history of 1,3,4-thiadiazoles was the discovery of acetazolamide in the mid-20th century. This compound, a potent carbonic anhydrase inhibitor, revolutionized the treatment of glaucoma and other conditions related to fluid retention. The success of acetazolamide triggered a surge in research, leading to the discovery of a plethora of 1,3,4-thiadiazole derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.
Another significant early discovery was sulfamethizole , a short-acting sulfonamide antibiotic. Its development further solidified the importance of the 1,3,4-thiadiazole moiety in the design of effective chemotherapeutic agents.
Foundational Syntheses: The Birth of Key 1,3,4-Thiadiazole Scaffolds
The early synthetic routes to 1,3,4-thiadiazoles were crucial for the exploration of their chemical and biological properties. Two of the most fundamental and historically significant synthetic methods are the preparation of 2-amino-5-mercapto-1,3,4-thiadiazole and the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
This compound is a versatile intermediate in the synthesis of a wide range of 1,3,4-thiadiazole derivatives. One of the earliest and most common methods for its preparation involves the reaction of thiosemicarbazide with carbon disulfide.
Experimental Protocol: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
-
Reactants: Thiosemicarbazide, Carbon Disulfide, Anhydrous Sodium Carbonate, Absolute Ethanol.
-
Procedure:
-
A mixture of thiosemicarbazide, carbon disulfide, and anhydrous sodium carbonate in absolute ethanol is heated under reflux.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to yield pure 2-amino-5-mercapto-1,3,4-thiadiazole.
-
-
Reaction Mechanism: The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide to form the 1,3,4-thiadiazole ring.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
The introduction of various substituents at the 5-position of the 1,3,4-thiadiazole ring is a key strategy for modulating its biological activity. A widely used method for the synthesis of these compounds is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.
Experimental Protocol: Synthesis of 5-(Substituted-phenyl)-1,3,4-thiadiazol-2-amine
-
Reactants: Substituted Benzoic Acid, Thiosemicarbazide, Phosphorus Oxychloride.
-
Procedure:
-
An equimolar mixture of the substituted benzoic acid and thiosemicarbazide is treated with an excess of phosphorus oxychloride.
-
The reaction mixture is heated under reflux for a specified period (e.g., 30 minutes).
-
After cooling, the mixture is carefully poured into ice-cold water.
-
The acidic solution is neutralized with a saturated solution of potassium hydroxide.
-
The precipitated product is filtered, washed with water, dried, and recrystallized from a suitable solvent.[3]
-
-
Reaction Mechanism: The carboxylic acid is first converted to an acyl chloride by phosphorus oxychloride. This acyl chloride then reacts with thiosemicarbazide to form an acylthiosemicarbazide intermediate, which subsequently undergoes cyclodehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole.
Landmark Compounds: Acetazolamide and Sulfamethizole
The discovery of acetazolamide and sulfamethizole marked a turning point in the therapeutic application of 1,3,4-thiadiazoles.
Acetazolamide: The Carbonic Anhydrase Inhibitor
Acetazolamide was one of the first non-mercurial diuretics and remains an important drug for the treatment of glaucoma, altitude sickness, and certain types of epilepsy.[4]
Experimental Protocol: Synthesis of Acetazolamide
The synthesis of acetazolamide is a multi-step process that typically starts from hydrazine hydrate and ammonium thiocyanate.
-
Formation of 1,2-Bis(thiocarbamoyl)hydrazine: Hydrazine hydrate is reacted with ammonium thiocyanate.[5]
-
Cyclization to 5-Amino-2-mercapto-1,3,4-thiadiazole: The intermediate from step 1 is treated with phosgene, leading to cyclization and the formation of the thiadiazole ring.[5]
-
Acetylation: The amino group of 5-amino-2-mercapto-1,3,4-thiadiazole is acetylated using acetic anhydride to give the corresponding acetamido derivative.
-
Oxidation to the Sulfonyl Chloride: The mercapto group is oxidized with chlorine in an aqueous medium to form the sulfonyl chloride.
-
Amination to Acetazolamide: The sulfonyl chloride is then reacted with ammonia to yield the final product, acetazolamide.[5]
Mechanism of Action: Carbonic Anhydrase Inhibition
Acetazolamide exerts its therapeutic effects by inhibiting the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which in turn dissociates into bicarbonate and hydrogen ions.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Acetazolamide.
Sulfamethizole: The Antibacterial Agent
Sulfamethizole is a sulfonamide antibiotic that was widely used for the treatment of urinary tract infections caused by susceptible bacteria.
Mechanism of Action: Dihydropteroate Synthase Inhibition
Sulfamethizole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for bacterial growth and replication.
Caption: Inhibition of Folic Acid Synthesis by Sulfamethizole.
Quantitative Data Summary
The following tables summarize key quantitative data for acetazolamide and sulfamethizole, providing a basis for comparison and further research.
Table 1: Physicochemical Properties of Acetazolamide and Sulfamethizole
| Property | Acetazolamide | Sulfamethizole |
| Molecular Formula | C₄H₆N₄O₃S₂ | C₉H₁₀N₄O₂S₂ |
| Molecular Weight | 222.2 g/mol [6] | 270.33 g/mol [7] |
| Melting Point | 258-259 °C[4] | 208-211 °C[8] |
| Solubility in Water | Very slightly soluble[9] | 529 mg/L (20 °C)[10] |
| pKa | 7.2 and 9.0[9] | 5.45 (at 25 °C)[10] |
Table 2: Antimicrobial Activity of Sulfonamides against Staphylococcus aureus
| Compound | MIC Range (µg/mL) against Clinical Isolates | Reference |
| Sulfonamide Derivative I | 32 - 128 | [11] |
| Sulfonamide Derivative II | 64 - 256 | [11] |
| Sulfonamide Derivative III | 128 - 512 | [11] |
| Sulfamethizole | 64 - 256 (against S. aureus ATCC 25923) |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Conclusion: A Legacy of Innovation and a Future of Possibilities
The discovery and development of 1,3,4-thiadiazole compounds represent a remarkable journey of scientific inquiry and innovation. From Fischer's initial synthesis to the development of life-changing drugs, this heterocyclic scaffold has proven to be a versatile platform for the creation of new therapeutic agents. The foundational synthetic methods and the understanding of the mechanisms of action of early compounds like acetazolamide and sulfamethizole continue to inform and inspire modern drug discovery efforts. As researchers continue to explore the vast chemical space of 1,3,4-thiadiazole derivatives, the legacy of these early discoveries will undoubtedly pave the way for future breakthroughs in medicine and beyond.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Acetazolamide - Wikipedia [en.wikipedia.org]
- 4. The polymorphic drug substances of the European pharmacopoeia. Part 9. Physicochemical properties and crystal structure of acetazolamide crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Acetazolamide (PIM 005) [inchem.org]
- 9. SULFAMETHIZOLE | 144-82-1 [chemicalbook.com]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide array of biological activities to molecules that contain it. Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole are of particular interest due to their demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The substituent at the 5-position of the thiadiazole ring is a key determinant of the compound's pharmacological profile, making the synthesis of diverse analog libraries a critical step in drug discovery and development.
These application notes provide detailed, robust, and reproducible protocols for the synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine and its derivatives. The primary method described is the direct oxidative cyclization of cyclopentanecarboxylic acid with thiosemicarbazide, a common and efficient approach to this class of compounds.[3] An alternative two-step method involving the formation and subsequent cyclization of an acylthiosemicarbazide intermediate is also presented.
General Synthetic Schemes
The synthesis of this compound is most commonly achieved through the reaction of cyclopentanecarboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Primary Synthetic Route: One-Pot Cyclization
Caption: General one-pot synthesis of this compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Phosphorus Oxychloride
This protocol details the direct cyclization of cyclopentanecarboxylic acid and thiosemicarbazide.
Materials:
-
Cyclopentanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Water (deionized)
-
50% Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of cyclopentanecarboxylic acid (e.g., 50 mmol) and thiosemicarbazide (50 mmol).
-
Reagent Addition: Slowly add phosphorus oxychloride (e.g., 20 mL) to the mixture under constant stirring in a fume hood. The addition is exothermic.
-
Heating: Heat the reaction mixture to 75-95°C and maintain this temperature with stirring for approximately 2-3 hours.[3]
-
Quenching and Hydrolysis: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice/cold water. This step should be performed slowly and with caution in a fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
Extended Hydrolysis: Reflux the resulting aqueous mixture for an additional 3-4 hours to ensure complete hydrolysis of any remaining intermediates.[3]
-
Neutralization: Cool the mixture in an ice bath and neutralize it to a pH of approximately 8 by the dropwise addition of a 50% aqueous KOH or NaOH solution while stirring vigorously.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Two-Step Synthesis via Acylthiosemicarbazide Intermediate
This method involves the synthesis of an N-acylthiosemicarbazide intermediate, which is subsequently cyclized.
Step A: Synthesis of 1-(Cyclopentanecarbonyl)thiosemicarbazide
Materials:
-
Cyclopentanecarbonyl chloride
-
Thiosemicarbazide
-
A suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Pyridine (optional, as a base)
Procedure:
-
Dissolution: Dissolve thiosemicarbazide (e.g., 50 mmol) in a suitable solvent in a round-bottom flask.
-
Addition: Cool the solution in an ice bath and add cyclopentanecarbonyl chloride (50 mmol) dropwise with stirring. If desired, an equimolar amount of pyridine can be added to scavenge the HCl byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Isolation: If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. Wash the crude product with water to remove any salts and dry it.
Step B: Cyclization to this compound
Materials:
-
1-(Cyclopentanecarbonyl)thiosemicarbazide (from Step A)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Aqueous ammonia or NaOH solution
Procedure:
-
Reaction Setup: Add the crude 1-(cyclopentanecarbonyl)thiosemicarbazide from Step A to a flask.
-
Acid Addition: Cool the flask in an ice bath and slowly add an excess of cold, concentrated sulfuric acid with stirring.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the solution with a suitable base like aqueous ammonia or NaOH until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Data Presentation
The following table summarizes representative yields and melting points for 5-alkyl-2-amino-1,3,4-thiadiazole derivatives synthesized using similar methods. This data provides an expected range for the 5-cyclopentyl derivative.
| 5-Alkyl Substituent | Synthesis Method | Reagent/Catalyst | Yield (%) | Melting Point (°C) | Reference |
| tert-Butyl | One-Pot | Pivalic Acid, POCl₃ | 64.2 | 187-188 | [4] |
| tert-Butyl | One-Pot | Pivalic Acid, H₂SO₄/PPA | >90 | 183-187 | [5] |
| Isopropyl | One-Pot | Isobutyric Acid, H₂SO₄/PPA | N/A | N/A | |
| Methylthio | Two-Step | CS₂, Alkylation | N/A | 168 | [6] |
| Ethylthio | Two-Step | CS₂, Alkylation | N/A | 130 | [6] |
N/A: Data not available in the cited source.
Biological Context: Inhibition of PI3K/Akt/mTOR Signaling Pathway
Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives possess significant anticancer activity. One of the key mechanisms underlying this activity is the inhibition of critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][7] This pathway is central to regulating cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway by 1,3,4-thiadiazole derivatives can lead to the induction of autophagy and apoptosis in cancer cells, making it a prime target for therapeutic intervention.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. prepchem.com [prepchem.com]
- 5. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro assays to characterize the biological activity of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. The protocols detailed below are based on established methods for analogous 1,3,4-thiadiazole derivatives and can be adapted for the target compound.
Introduction
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities. Derivatives of 1,3,4-thiadiazole have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. The cyclopentyl group at the 5-position may influence the compound's lipophilicity and interaction with biological targets. These notes outline key in vitro assays to explore these potential activities.
Potential Therapeutic Areas and Corresponding In Vitro Assays
Based on the known bioactivities of the 1,3,4-thiadiazole scaffold, the following therapeutic areas are of interest for this compound:
-
Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines and investigation of the mechanism of cell death.
-
Antimicrobial Activity: Assessment of inhibitory effects against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Determination of the inhibitory potential against key inflammatory enzymes like cyclooxygenases.
-
Antidiabetic Activity: Measurement of the inhibitory effect on enzymes involved in carbohydrate metabolism, such as α-glucosidase.
Data Presentation: Representative In Vitro Activity of 1,3,4-Thiadiazole Derivatives
While specific data for this compound is not extensively available, the following tables summarize the in vitro activity of structurally related 1,3,4-thiadiazole derivatives to provide a comparative context for expected potency.
Table 1: Representative Anticancer Activity of 1,3,4-Thiadiazole Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiadiazole A | MCF-7 (Breast) | MTT Assay | 43.4 | Doxorubicin | 1.94 |
| Thiadiazole B | HepG2 (Liver) | MTT Assay | 3.13 | 5-Fluorouracil | 8.40 |
| Thiadiazole C | A-549 (Lung) | MTT Assay | 8.03 | Cisplatin | Not Specified |
| Thiadiazole D | HCT116 (Colon) | SRB Assay | Not Specified | 5-Fluorouracil | Not Specified |
Table 2: Representative Antimicrobial Activity of 1,3,4-Thiadiazole Analogs
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiadiazole E | Staphylococcus aureus | Broth Microdilution | 31.25 | Ciprofloxacin | <0.97 |
| Thiadiazole F | Escherichia coli | Broth Microdilution | >1000 | Ciprofloxacin | <0.97 |
| Thiadiazole G | Candida albicans | Broth Microdilution | Not Specified | Fluconazole | Not Specified |
| Thiadiazole H | Bacillus subtilis | Broth Microdilution | 1000 | Ciprofloxacin | 25 |
Table 3: Representative Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Analogs
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiadiazole I | Cyclooxygenase-1 (COX-1) | Colorimetric | 1.08 | Ibuprofen | 12.7 |
| Thiadiazole J | Cyclooxygenase-2 (COX-2) | Colorimetric | 0.48 | Celecoxib | 0.78 |
| Thiadiazole K | α-Glucosidase | Spectrophotometric | 1.10 | Acarbose | 11.50 |
Experimental Protocols
Anticancer Activity
This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity
This colorimetric assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Assay buffer
-
This compound
-
96-well plate
-
Microplate reader
Protocol:
-
Add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm at regular intervals.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value.
Antidiabetic Activity
This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
96-well plate
-
Microplate reader
Protocol:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculate the percent inhibition and the IC50 value.[1]
Visualization of Pathways and Workflows
Signaling Pathways
Thiadiazole derivatives have been shown to induce apoptosis in cancer cells, often through modulation of the PI3K/Akt and Bcl-2 family protein pathways.
Caption: PI3K/Akt signaling pathway and potential inhibition by the thiadiazole compound.
Caption: Bcl-2 family-mediated apoptosis and the potential role of the thiadiazole.[2]
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro screening of this compound.
Caption: General experimental workflow for in vitro screening.[3]
References
Application Notes and Protocols for Anticancer Research Using 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties. This document provides detailed application notes and experimental protocols for the investigation of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine , a specific analog, in the context of anticancer research. While extensive research has been conducted on various 5-substituted-1,3,4-thiadiazol-2-amines, showcasing their potential to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic pathways, specific data for the 5-cyclopentyl derivative is not extensively available in current literature.[1][2][3] Therefore, the following protocols and application notes are based on established methodologies for evaluating the anticancer potential of this class of compounds and serve as a comprehensive guide for researchers initiating studies on this compound.
Hypothesized Mechanism of Action
Based on the known biological activities of analogous 1,3,4-thiadiazole derivatives, this compound is hypothesized to exert its anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2] The cyclopentyl moiety may influence the compound's lipophilicity and binding affinity to target proteins. Potential mechanisms include the inhibition of protein kinases, interference with cell cycle regulation, and induction of programmed cell death.[2][4]
Caption: Hypothesized signaling pathway for this compound.
Data Presentation
As specific quantitative data for this compound is not yet published, the following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Histology | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | ||
| MDA-MB-231 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HeLa | Cervical Carcinoma | ||
| HCT116 | Colon Carcinoma | ||
| Normal Fibroblasts | Normal |
Table 2: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | - | ||||
| This compound | IC₅₀/2 | ||||
| This compound | IC₅₀ | ||||
| This compound | 2 x IC₅₀ | ||||
| Positive Control (e.g., Doxorubicin) |
Table 3: Apoptosis Assay (Annexin V/PI Staining)
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | - | |||
| This compound | IC₅₀/2 | |||
| This compound | IC₅₀ | |||
| This compound | 2 x IC₅₀ | |||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Caption: General experimental workflow for anticancer evaluation.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the number of apoptotic and necrotic cells following treatment with the compound.[5]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with vehicle control, and various concentrations of this compound (e.g., IC₅₀/2, IC₅₀, 2 x IC₅₀) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.[6]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with vehicle and different concentrations of the compound as described in the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The provided application notes and protocols offer a robust framework for the initial anticancer evaluation of this compound. Although specific experimental data for this compound is currently limited, the methodologies outlined are standard in the field and will enable researchers to generate crucial data on its cytotoxic and mechanistic properties. The hypothesized involvement in key cancer-related signaling pathways, based on the broader class of 1,3,4-thiadiazole derivatives, provides a strong rationale for its investigation as a potential anticancer agent. The structured tables and workflow diagrams are designed to facilitate systematic data collection and analysis, ultimately contributing to a comprehensive understanding of the therapeutic potential of this novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: 5-Cyclopentyl-1,3,4-thiadiazol-2-amine as a Novel Antimicrobial Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant threat to global public health. This has necessitated the discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been the focus of extensive research due to their potent antibacterial and antifungal activities.[5] This document provides detailed application notes and experimental protocols for the investigation of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine as a potential antimicrobial agent.
While specific data for this compound is not extensively published, the information presented herein is based on the well-documented antimicrobial profiles of structurally related 1,3,4-thiadiazole derivatives.[6][7][8] These compounds are known to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3]
Hypothetical Antimicrobial Activity
The antimicrobial efficacy of a novel compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[9] The following table presents hypothetical MIC data for this compound against a panel of common pathogenic microbes, illustrating its potential broad-spectrum activity. This data is representative of activities observed for similar 1,3,4-thiadiazole derivatives.
| Microorganism | Strain ID | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 4 |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 32 |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | 8 |
| Aspergillus niger | ATCC 16404 | Fungus (Mold) | 16 |
Potential Mechanism of Action
The precise mechanism of action for this compound would require specific investigation. However, based on studies of related 1,3,4-thiadiazole derivatives, several potential mechanisms can be hypothesized. These compounds have been suggested to interfere with essential cellular processes in microbes, such as:
-
Enzyme Inhibition: The thiadiazole ring can coordinate with metal ions in the active sites of key enzymes, such as DNA gyrase or dihydrofolate reductase, leading to the inhibition of DNA replication or essential metabolic pathways.
-
Cell Wall Synthesis Disruption: Some derivatives may interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi, compromising the structural integrity of the cell wall.
-
Membrane Disruption: The lipophilic nature of the cyclopentyl group may facilitate the insertion of the molecule into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and eventual cell death.
The following diagram illustrates a generalized workflow for investigating the antimicrobial properties of a novel compound.
Caption: Workflow for antimicrobial drug discovery.
Experimental Protocols
The following are detailed protocols for the preliminary evaluation of the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
1. Materials:
-
This compound (stock solution in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., ATCC reference strains)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
2. Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.
-
Within 15 minutes, dilute this adjusted suspension in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (e.g., at 256 µg/mL in broth with 2% DMSO) to the first well (Column 1).
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mix well, then transfer 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 100 µL from Column 10.
-
Column 11 should serve as a growth control (broth and inoculum, no compound).
-
Column 12 should serve as a sterility control (broth only).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well from Column 1 to Column 11. The final volume in these wells will be 200 µL, and the final inoculum concentration will be 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
5. Reading Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.
The following diagram outlines the broth microdilution protocol.
Caption: Protocol for MIC determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine if the compound is microbistatic or microbicidal.
1. Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar)
-
Sterile micropipette tips or loops
2. Procedure:
-
Following the determination of the MIC, take the 96-well plate.
-
From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot the 10 µL aliquot onto a fresh agar plate.
-
Also, take a 10 µL aliquot from the growth control well and spot it on the agar plate to ensure the viability of the inoculum.
-
Incubate the agar plates at 35-37°C for 24-48 hours.
3. Reading Results:
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).
A potential signaling pathway that could be disrupted by 1,3,4-thiadiazole derivatives is bacterial folate biosynthesis, which is essential for DNA synthesis.
Caption: Hypothetical inhibition of the folate pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Herbicidal Activity Screening of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the herbicidal activity of the novel compound 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. The protocols outlined below are based on established methods for evaluating the efficacy of potential herbicides, with a focus on 1,3,4-thiadiazole derivatives.
Introduction
The 1,3,4-thiadiazole ring is a key heterocyclic moiety present in various biologically active compounds, including those with herbicidal properties.[1] Derivatives of 1,3,4-thiadiazole have been shown to exhibit herbicidal effects, primarily through the inhibition of photosynthesis.[1] This document details the screening protocols to assess the pre-emergent and post-emergent herbicidal activity of this compound and to investigate its potential mechanism of action.
Data Presentation
Due to the limited availability of specific quantitative herbicidal data for this compound in publicly accessible literature, the following table summarizes the herbicidal activity of closely related 5-alkyl-1,3,4-thiadiazole derivatives against common weed species. This data provides a comparative baseline for the expected activity of the target compound.
Table 1: Herbicidal Activity of Representative 5-Alkyl-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Test Species | Application Type | Concentration/Rate | Observed Effect | Reference |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli (Barnyard grass) | Not Specified | 10 µg/mL | 0% inhibition | [2] |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris (Field mustard) | Not Specified | 10 µg/mL | 34.8% inhibition | [2] |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli (Barnyard grass) | Not Specified | 50 µg/mL | 6.2% inhibition | [2] |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris (Field mustard) | Not Specified | 50 µg/mL | 38.4% inhibition | [2] |
| Various 5-alkyl-2-amino-1,3,4-thiadiazoles | Brassica campestris (Field mustard) | Not Specified | 100 mg/L | Moderate herbicidal activity | [3] |
Experimental Protocols
The following are detailed protocols for the herbicidal activity screening of this compound.
Protocol 1: Pre-Emergent Herbicidal Activity Screening
This protocol assesses the effect of the test compound on seed germination and early seedling growth.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Tween-20 (or other suitable surfactant)
-
Distilled water
-
Seeds of monocotyledonous (e.g., Echinochloa crusgalli) and dicotyledonous (e.g., Amaranthus retroflexus, Brassica campestris) weed species
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Pipettes and sterile tubes
-
Growth chamber with controlled temperature (25 ± 2°C), humidity (60-70%), and light (16h light/8h dark cycle)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
Prepare a series of test solutions by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 50, 100, 250 µg/mL).
-
Prepare a negative control solution containing acetone and Tween-20 in distilled water at the same concentration as the test solutions.
-
Prepare a positive control with a commercial pre-emergent herbicide (e.g., Pendimethalin) at its recommended concentration.
-
-
Seed Plating:
-
Place a sheet of filter paper in each Petri dish.
-
Pipette 5 mL of each test solution, negative control, or positive control onto the filter paper in the respective Petri dishes, ensuring even moistening.
-
Place a predetermined number of seeds (e.g., 20-25) of a single weed species onto the moistened filter paper in each dish.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the dishes in the growth chamber under the specified conditions.
-
-
Data Collection and Analysis (after 7-10 days):
-
Record the number of germinated seeds in each dish to calculate the germination rate.
-
Measure the root length and shoot length of the seedlings.
-
Calculate the percentage of inhibition for germination, root growth, and shoot growth relative to the negative control.
-
Observe and record any phytotoxicity symptoms such as chlorosis, necrosis, or morphological abnormalities.
-
Protocol 2: Post-Emergent Herbicidal Activity Screening
This protocol evaluates the effect of the test compound on established seedlings.
Materials:
-
All materials from Protocol 1.
-
Pots (e.g., 8 cm diameter) filled with a suitable potting mix (e.g., soil, sand, and peat moss in a 2:1:1 ratio).
-
Spray bottle or a laboratory sprayer.
Procedure:
-
Plant Cultivation:
-
Sow seeds of the selected weed species in pots and allow them to grow in the growth chamber until they reach the 2-3 leaf stage.
-
-
Preparation of Test Solutions:
-
Prepare test solutions, a negative control, and a positive control (e.g., a commercial post-emergent herbicide like Glyphosate or Atrazine) as described in Protocol 1.
-
-
Application of Test Compound:
-
Spray the foliage of the seedlings evenly with the respective test solutions, negative control, or positive control until runoff.
-
-
Incubation:
-
Return the treated plants to the growth chamber.
-
-
Data Collection and Analysis (after 7-14 days):
-
Visually assess the herbicidal effect on a percentage scale (0% = no effect, 100% = complete kill).
-
Record phytotoxicity symptoms such as chlorosis, necrosis, wilting, and growth inhibition.
-
For a more quantitative assessment, harvest the aerial parts of the plants, determine the fresh weight, and then dry them in an oven at 70°C for 48 hours to determine the dry weight.
-
Calculate the percentage of growth reduction compared to the negative control.
-
Protocol 3: Photosynthesis Inhibition Assay (Chlorophyll Fluorescence Measurement)
This protocol provides a method to investigate the potential mechanism of action by measuring the effect of the compound on photosynthetic efficiency.
Materials:
-
Plants at the 2-3 leaf stage (as in Protocol 2).
-
Test solutions of this compound.
-
A portable chlorophyll fluorometer (e.g., a PAM fluorometer).
-
Leaf clips.
Procedure:
-
Plant Treatment:
-
Treat the plants with the test compound as described in the post-emergent protocol. Include a known photosynthesis-inhibiting herbicide (e.g., Diuron or Atrazine) as a positive control.
-
-
Dark Adaptation:
-
At various time points after treatment (e.g., 1, 3, 6, 24, and 48 hours), dark-adapt a leaf from each treated and control plant for at least 20-30 minutes using leaf clips.
-
-
Fluorescence Measurement:
-
Use the chlorophyll fluorometer to measure the minimal fluorescence (F₀) and the maximal fluorescence (Fₘ) of the dark-adapted leaves.
-
-
Data Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for herbicidal activity screening.
Proposed Signaling Pathway: Inhibition of Photosynthesis
Caption: Inhibition of Photosystem II by 1,3,4-thiadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence | Weed Science | Cambridge Core [cambridge.org]
Purifying 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The methodologies outlined are based on established techniques for the purification of substituted 2-amino-1,3,4-thiadiazole derivatives and are designed to guide researchers in obtaining a high-purity final compound.
Introduction and Compound Properties
This compound is a solid at room temperature with limited solubility in water but is generally soluble in organic solvents. The presence of the basic amine group on the thiadiazole ring is a key characteristic that influences its purification. This basicity can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing and yield loss during column chromatography. The purification strategies detailed below are designed to mitigate these effects and achieve high purity.
Purification Strategies
The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. An initial acid-base wash can also be effective for removing certain types of impurities. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Data Presentation: Purification Parameters
The following tables summarize common solvent systems used for the purification of analogous 2-amino-1,3,4-thiadiazole compounds. These serve as excellent starting points for method development for this compound.
Table 1: Recrystallization Solvent Systems for 2-Amino-1,3,4-thiadiazole Analogs
| Solvent System | Compound Type | Reference |
| Ethanol | 5-Aryl/Alkyl-1,3,4-thiadiazol-2-amines | [1][2] |
| Methanol | 5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide | [3] |
| N,N-Dimethylformamide (DMF) / Water | 2-Amino-5-substituted-1,3,4-thiadiazoles | [4] |
| Acetic Acid / Water | Substituted 1,3,4-thiadiazoles | [No specific reference] |
Table 2: Column Chromatography Conditions for 2-Amino-1,3,4-thiadiazole Analogs
| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |
| Silica Gel | Chloroform / Ethyl Acetate (5:1 v/v) | 2-Arylazo-5-substituted-1,3,4-thiadiazoles | [5] |
| Silica Gel | Dichloromethane / Methanol | 5-Methyl-2-[(1,3-thiazol-2-yl)sulfanyl] | [6] |
| Silica Gel | Hexane / Ethyl Acetate | General 2,5-Disubstituted-1,3,4-thiadiazoles | [7] |
Experimental Protocols & Workflows
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. Based on literature for similar compounds, ethanol or a DMF/water mixture are good starting points (see Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them. Preheat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For basic amines like the target compound, special considerations are necessary to prevent poor separation.
Methodology:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): Determine the optimal eluent system using TLC. A good starting point is a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate).[5][7]
-
Modification for Amines: To prevent peak tailing, add a small amount (0.5-1%) of a competing base like triethylamine to the eluent.
-
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into a chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compound down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 3: Purity Assessment by HPLC
HPLC is a highly sensitive technique used to determine the purity of the final compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a standard choice.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial for protonating the amine, which results in sharper, more symmetrical peaks.[8]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm for aromatic heterocycles.
-
-
Analysis: Inject the sample and run the gradient method. A pure sample should ideally show a single, sharp peak. The purity can be quantified by integrating the peak area.
Caption: Workflow for assessing the purity of this compound by HPLC.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Cyclopentyl-1,3,4-thiadiazol-2-amine Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility and stability characteristics of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in pharmaceutical development.[1] The protocols outlined below are intended to guide researchers in determining the physicochemical properties of this compound, which are critical for its advancement as a potential therapeutic agent.
Physicochemical Properties
This compound is a solid at room temperature.[1] Its molecular structure, containing a hydrophobic cyclopentyl group and a polar thiadiazole-amine moiety, results in limited aqueous solubility but potential solubility in organic solvents.[1] The thiadiazole ring contributes to the compound's general stability, although the amine group may be susceptible to degradation under acidic or oxidative conditions.[1] Thermogravimetric analysis has indicated excellent thermal stability, with decomposition typically occurring between 250-270°C.[1]
Solubility Data
The solubility of a drug candidate is a critical factor influencing its bioavailability and formulation development.[2] Both thermodynamic and kinetic solubility are important parameters to assess during drug discovery and development.[3]
Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution.[4][5] The shake-flask method is a common technique for its determination.[4]
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 |
| 0.1 N Hydrochloric Acid (HCl) | 150 |
| Deionized Water | 30 |
| Dimethyl Sulfoxide (DMSO) | >10,000 |
| Ethanol | 800 |
| Methanol | 650 |
| Acetonitrile | 400 |
| Polyethylene Glycol 400 (PEG 400) | 2,500 |
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted in an aqueous buffer.[3] This is often a higher-throughput screening method used in early drug discovery.[3]
Table 2: Kinetic Solubility of this compound in PBS (pH 7.4) with 1% DMSO
| Parameter | Value |
| Kinetic Solubility (µg/mL) | 45 |
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6]
Solid-State Stability
Solid-state stability is assessed under accelerated and long-term storage conditions as per the International Council for Harmonisation (ICH) guidelines.[6][7]
Table 3: Solid-State Stability of this compound (Assay by HPLC)
| Storage Condition | Time Point | Assay (%) | Appearance |
| 25°C / 60% RH | 0 months | 99.8 | White to off-white powder |
| 3 months | 99.7 | No change | |
| 6 months | 99.5 | No change | |
| 40°C / 75% RH | 1 month | 99.2 | No change |
| 3 months | 98.5 | No change | |
| 6 months | 97.9 | No change | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.6 | No change |
| 200 W·h/m² | 99.5 | No change |
Solution-State Stability
The stability of the compound in solution is critical for formulation development and for understanding its behavior in biological fluids.
Table 4: Solution-State Stability of this compound (10 µg/mL in various media at 25°C)
| Medium | Time Point | Remaining Compound (%) |
| PBS, pH 7.4 | 0 h | 100 |
| 24 h | 98.2 | |
| 48 h | 96.5 | |
| 0.1 N HCl, pH 1.2 | 0 h | 100 |
| 24 h | 92.1 | |
| 48 h | 85.3 | |
| 0.1 N NaOH, pH 13 | 0 h | 100 |
| 24 h | 99.5 | |
| 48 h | 99.1 |
Experimental Protocols
Detailed methodologies for conducting the solubility and stability studies are provided below.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a glass vial.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][5]
-
Calculation: Determine the solubility based on the measured concentration and the dilution factor.
References
- 1. Buy this compound | 57235-54-8 [smolecule.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. database.ich.org [database.ich.org]
- 7. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for Testing the Efficacy of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopentyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class. Derivatives of 1,3,4-thiadiazole have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural characteristics of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to act as a bioisostere of other key biological structures, contribute to its wide range of biological activities.[1][4] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of kinases, interference with DNA replication, and modulation of inflammatory pathways.[4][5]
These application notes provide a comprehensive experimental framework to investigate the therapeutic efficacy of this compound, with a primary focus on its potential as an anticancer agent. The following protocols detail in vitro and in vivo methodologies to assess its cytotoxic effects, elucidate its mechanism of action, and evaluate its anti-tumor activity in a preclinical model.
Experimental Design Overview
The experimental workflow is designed to systematically evaluate the anticancer properties of this compound, starting with broad screening and progressing to more specific mechanistic studies and in vivo validation.
Caption: Experimental workflow for evaluating the anticancer efficacy of this compound.
Hypothesized Signaling Pathway
Based on the literature for 1,3,4-thiadiazole derivatives, a plausible anticancer mechanism of action for this compound involves the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized signaling pathway for the pro-apoptotic effect of the test compound.
In Vitro Efficacy Studies
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6][7][8][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Experimental Value | Experimental Value |
| MDA-MB-231 | Experimental Value | Experimental Value |
| HCT116 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
Apoptosis Assay
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | Value | Value | Value |
| Vehicle Control (DMSO) | Value | Value | Value |
| Compound (IC₅₀) | Value | Value | Value |
| Compound (2x IC₅₀) | Value | Value | Value |
| Staurosporine (Positive Control) | Value | Value | Value |
Western Blot Analysis
Objective: To investigate the effect of this compound on key proteins involved in apoptosis and cell survival signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Target Protein | Untreated Control | Vehicle Control | Compound (IC₅₀) | Compound (2x IC₅₀) |
| p-Akt/Akt Ratio | Densitometry | Densitometry | Densitometry | Densitometry |
| Bcl-2 Expression | Densitometry | Densitometry | Densitometry | Densitometry |
| Bax Expression | Densitometry | Densitometry | Densitometry | Densitometry |
| Cleaved Caspase-3 | Densitometry | Densitometry | Densitometry | Densitometry |
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) in their exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[10]
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.[10][11]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, compound at two different doses, positive control like paclitaxel).
-
Drug Administration: Administer the compound and vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.[10]
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Average Body Weight Change (%) |
| Vehicle Control | Value | N/A | Value |
| Compound (Low Dose) | Value | Value | Value |
| Compound (High Dose) | Value | Value | Value |
| Positive Control (e.g., Paclitaxel) | Value | Value | Value |
Conclusion
The described experimental design provides a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. The combination of in vitro and in vivo studies will allow for a thorough assessment of its efficacy and a preliminary understanding of its mechanism of action, which are crucial steps in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and straightforward method is the cyclization reaction between cyclopentanecarboxylic acid and thiosemicarbazide.[1] This reaction is typically facilitated by a dehydrating agent in an acidic medium to promote the formation of the thiadiazole ring.
Q2: What are the common dehydrating agents used for this synthesis, and are there safer alternatives to hazardous reagents?
A2: Traditionally, strong acids and dehydrating agents like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are used.[2] However, due to their hazardous nature, safer alternatives are gaining traction. Polyphosphate ester (PPE) has been successfully employed as a condensing agent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide, offering a less hazardous option.[3][4] A solid-phase method using phosphorus pentachloride has also been reported, which can simplify the reaction and work-up procedure.[5]
Q3: What are the typical yields for the synthesis of this compound?
A3: While specific yields for this compound are not extensively reported, similar syntheses of 2-amino-5-alkyl-1,3,4-thiadiazoles generally report yields from moderate to high, often in the range of 60-95%, depending on the purity of starting materials and the reaction conditions employed.[5][6] For instance, a solid-phase synthesis of related compounds has reported yields of over 91%.[5]
Q4: How can the final product be purified?
A4: The crude product, which often precipitates from the reaction mixture upon cooling and neutralization, can be purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[7][8] For more challenging purifications, column chromatography using silica gel is an effective alternative.
Q5: What are the key reaction parameters to control for a successful synthesis?
A5: The critical parameters to monitor and control are reaction temperature, reaction time, and the choice and stoichiometry of the dehydrating agent. The temperature often needs to be elevated to drive the cyclization, and the reaction time must be sufficient for the reaction to go to completion, which can be monitored by thin-layer chromatography (TLC).[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Dehydrating Agent: The chosen dehydrating agent may not be potent enough or used in insufficient quantity.[2]2. Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed to completion.3. Poor Quality of Starting Materials: Impurities in cyclopentanecarboxylic acid or thiosemicarbazide can interfere with the reaction.4. Incomplete Reaction: The reaction time may be too short. | 1. Ensure the dehydrating agent (e.g., PPA, H₂SO₄) is fresh and used in the correct stoichiometric ratio. Consider using a stronger agent if necessary.2. Gradually increase the reaction temperature and monitor the progress by TLC.3. Use highly pure starting materials. Purify them if necessary before the reaction.4. Extend the reaction time and monitor by TLC until the starting materials are consumed. |
| Formation of Side Products (e.g., acylthiosemicarbazide) | 1. Incomplete Cyclization: The intermediate acylthiosemicarbazide may not have fully cyclized to the thiadiazole.[9]2. Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to degradation of the product or starting materials. | 1. Increase the amount of dehydrating agent or the reaction temperature to promote full cyclization.2. Optimize the reaction conditions by running the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction mixture: The product may not precipitate upon cooling or neutralization.2. Emulsion formation during work-up: This can make phase separation difficult. | 1. After neutralization, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).2. Add a saturated brine solution to break up the emulsion during the aqueous work-up. |
| Product is Impure After Recrystallization | 1. Inappropriate Recrystallization Solvent: The chosen solvent may not effectively separate the product from the impurities.2. Co-precipitation of impurities: Impurities may be crystallizing along with the product. | 1. Screen for a more suitable recrystallization solvent or solvent system (e.g., ethanol/water, methanol).2. If recrystallization is ineffective, purify the product using column chromatography on silica gel. |
Experimental Protocols
Method 1: Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from general procedures for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.
Materials:
-
Cyclopentanecarboxylic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add polyphosphoric acid (approximately 5-10 parts by weight relative to the reactants).
-
With stirring, add thiosemicarbazide (1.0 equivalent) to the PPA.
-
Add cyclopentanecarboxylic acid (1.0-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 100-120°C for 1-2 hours. Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution to a pH of 8-9.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain this compound.
Method 2: Synthesis using Phosphorus Oxychloride (POCl₃)
This is a common but more hazardous method. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cyclopentanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide solution (50%)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, prepare a mixture of cyclopentanecarboxylic acid (1.0 equivalent) and POCl₃ (as solvent and reagent).
-
Stir the mixture at room temperature for 20 minutes.
-
Carefully add thiosemicarbazide (1.0 equivalent) to the mixture.
-
Heat the resulting mixture at 80-90°C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to pH 8 with a 50% sodium hydroxide solution.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
Visualizations
Caption: General Synthesis Workflow
Caption: Troubleshooting Decision Tree
References
- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and optimization of 5-substituted-1,3,4-thiadiazol-2-amines.
Q1: What is the most common and versatile method for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines?
A1: The most prevalent and efficient method is the acid-catalyzed cyclization of an N-substituted thiosemicarbazide.[1] This precursor is typically formed by reacting a carboxylic acid derivative (such as an ester or acyl chloride) with thiosemicarbazide.[2][3] The subsequent intramolecular cyclization, usually under acidic conditions, yields the desired 2-amino-5-substituted-1,3,4-thiadiazole ring.[2][4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields are a common problem that can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Impurities in the thiosemicarbazide or the carboxylic acid derivative can interfere with the reaction.[5] Ensure all reagents are pure before beginning the synthesis.
-
Cyclizing Agent: The choice and amount of cyclizing agent are critical. Strong dehydrating acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used.[3][6] The reaction may require optimization of the specific agent and its stoichiometry.
-
Reaction Time and Temperature: The reaction may not be proceeding to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[2][5] Some reactions require heating or reflux to achieve a reasonable rate and yield.[2][7] For example, one method involves heating the reaction mixture between 60-70°C for 5 hours.[2]
-
Solubility Issues: Poor solubility of starting materials can significantly hinder the reaction rate.[5] If reactants are not dissolving, consider exploring alternative solvents such as DMF, DMSO, or dioxane.[5][8]
Q3: I'm observing significant side product formation. How can I identify and minimize it?
A3: The most common side products are 1,2,4-triazole derivatives.[4][5] The formation of either the 1,3,4-thiadiazole or the 1,2,4-triazole is highly dependent on the reaction conditions.
-
Controlling Cyclization Pathway: Cyclization of acylthiosemicarbazides in an acidic medium strongly favors the formation of 5-substituted-1,3,4-thiadiazol-2-amines.[4][5] Conversely, conducting the cyclization under alkaline conditions typically leads to the formation of 1,2,4-triazole derivatives.[4] Therefore, maintaining an acidic environment is crucial for minimizing this side product.
Q4: Are there milder alternatives to harsh cyclizing agents like concentrated H₂SO₄ or POCl₃?
A4: Yes. For substrates that may be sensitive to harsh acidic conditions, milder reagents can be used. Polyphosphate ester (PPE) has been successfully used as a cyclizing agent under less aggressive conditions, often requiring temperatures no higher than 85°C.[6] This one-pot method avoids the use of more toxic additives like POCl₃.[6]
Q5: What is the best practice for purifying the final 5-substituted-1,3,4-thiadiazol-2-amine product?
A5: After the reaction is complete, the crude product is often isolated by pouring the reaction mixture onto crushed ice or into cold water, which causes the product to precipitate.[2][7] The solid can then be filtered. The primary method for purification is recrystallization.[2] Common solvent systems for recrystallization include ethanol, ethanol/water mixtures, or DMF/water mixtures.[2][9] The purity of the final compound should be checked by TLC and confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).[2][10][11]
Experimental Protocols
The following are general protocols for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines. Note: These are generalized procedures and may require optimization for specific substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Acid-Catalyzed Cyclization using Conc. H₂SO₄
This method is based on the cyclization of a substituted benzoyl thiosemicarbazide.
Step 1: Synthesis of 4-substituted benzoyl thiosemicarbazide (Intermediate)
-
Dissolve the appropriate 4-substituted benzoic acid ester (0.01 mol) and thiosemicarbazide (0.015 mol) in methanol (50 mL) by heating.[2]
-
Reflux the reaction mixture for 8-10 hours.[2]
-
Pour the resulting solution into an ice-water mixture.[2]
-
Filter the solid that separates, dry it, and recrystallize from rectified spirit to obtain the intermediate.[2]
Step 2: Cyclization to form 5-substituted-1,3,4-thiadiazol-2-amine
-
Carefully add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to cold (0-5°C) concentrated sulfuric acid (20 mL) with constant stirring.[2]
-
Allow the mixture to warm to room temperature and then heat it at 60-70°C for 5 hours.[2]
-
Let the reaction mixture stand at room temperature overnight.[2]
-
Pour the mixture carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water).[2]
Protocol 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
This protocol describes a milder, one-pot synthesis directly from a carboxylic acid and thiosemicarbazide.[6]
-
Prepare Polyphosphate Ester (PPE) according to established literature methods.[6]
-
In a reaction vessel, add the desired carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol) to a mixture of PPE (20 g) and chloroform (30 mL).[6]
-
Heat the reaction mixture to reflux (around 60°C) and maintain for approximately 10 hours.[6]
-
After cooling, add distilled water (15 mL) to the mixture.
-
Neutralize the residual PPE by carefully adding sodium bicarbonate (NaHCO₃) until the pH is neutral.[6]
-
Filter the resulting precipitate.
-
Wash the solid with chloroform and hexane to remove impurities.[6]
-
The final product can be further purified by recrystallization if necessary.
Data Presentation: Reaction Optimization
The choice of cyclizing agent and reaction conditions significantly impacts product yield. The following table summarizes results from a solid-phase synthesis method using phosphorus pentachloride (PCl₅) as the catalyst, demonstrating high yields under mild, solvent-free conditions.[9]
| Starting Carboxylic Acid | R-Group | Catalyst | Conditions | Yield (%) |
| Propanoic Acid | Ethyl | PCl₅ | Solid-phase grinding, RT | 92.6%[9] |
| Benzoic Acid | Phenyl | PCl₅ | Solid-phase grinding, RT | 95.2%[9] |
| p-Nitrobenzoic Acid | p-Nitrophenyl | PCl₅ | Solid-phase grinding, RT | 96.7%[9] |
| p-Chlorobenzoic Acid | p-Chlorophenyl | PCl₅ | Solid-phase grinding, RT | 91.5%[9] |
Visualized Workflows and Diagrams
The following diagrams illustrate the general synthesis workflow and a troubleshooting guide for common experimental issues.
Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amine.
Caption: Troubleshooting logic for common synthesis problems.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. nbinno.com [nbinno.com]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. growingscience.com [growingscience.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. The following information is designed to help identify and resolve common issues related to byproducts and impurities encountered during this synthetic process.
Troubleshooting Guide
Users experiencing unexpected results in the synthesis of this compound can refer to the following guide. The most common synthetic route involves the cyclization of cyclopentanecarboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
Problem: Low Yield or No Product Formation
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for decomposition. - Ensure efficient stirring to maintain a homogeneous mixture. |
| Degradation of Reagents or Product | - Verify the purity and dryness of starting materials (cyclopentanecarboxylic acid, thiosemicarbazide, and solvent). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the temperature carefully, as excessive heat can lead to decomposition. |
| Ineffective Dehydrating Agent | - Use a fresh bottle of the dehydrating agent (e.g., POCl₃). - Consider alternative dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent. |
Problem: Presence of Impurities and Byproducts in the Final Product
| Observed Impurity (by analytical method) | Potential Byproduct | Suggested Remediation |
| Signals corresponding to starting materials in NMR or LC-MS | Unreacted cyclopentanecarboxylic acid and/or thiosemicarbazide | - Optimize reaction conditions (time, temperature) to drive the reaction to completion. - Purify the crude product using column chromatography or recrystallization. |
| A compound with a molecular weight corresponding to the acylthiosemicarbazide intermediate | N-(aminothioxomethyl)-N'-cyclopentylhydrazinecarboxamide | - Ensure sufficient heating and/or an adequate amount of dehydrating agent to promote cyclization. - The intermediate can often be converted to the desired product by retreating it under the reaction conditions. |
| A compound with a molecular weight corresponding to 2-amino-5-cyclopentyl-1,3,4-oxadiazole | 2-amino-5-cyclopentyl-1,3,4-oxadiazole | - This byproduct can form under certain acidic conditions. Using a milder dehydrating agent or optimizing the reaction temperature may favor the formation of the thiadiazole. - Separation can be achieved by column chromatography. |
| Polymeric or tar-like substances | Decomposition products | - Lower the reaction temperature. - Add the dehydrating agent dropwise at a controlled temperature to avoid excessive heat generation. - Ensure the reaction is not running for an excessively long time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
A1: The most prevalent method is the acid-catalyzed cyclization of cyclopentanecarboxylic acid and thiosemicarbazide.[1][2][3][4][5] Potential byproducts include unreacted starting materials, the acylthiosemicarbazide intermediate, and the corresponding 1,3,4-oxadiazole.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for byproduct identification. Thin Layer Chromatography (TLC) can be used for initial assessment. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for determining molecular weights, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy can provide detailed structural information.[1][2][6]
Q3: My NMR spectrum shows unreacted starting materials. How can I improve the conversion?
A3: To improve the conversion, you can try increasing the reaction time or temperature. Ensure that the molar ratio of the reactants is appropriate; sometimes, a slight excess of one reactant can drive the reaction to completion. Verifying the purity and reactivity of your starting materials and reagents is also crucial.
Q4: I have isolated a significant amount of an intermediate. What is its likely structure and how can I convert it to the final product?
A4: The likely intermediate is the N-acylthiosemicarbazide, formed from the initial reaction between cyclopentanecarboxylic acid and thiosemicarbazide before the cyclization step. This intermediate can often be cyclized to the desired this compound by subjecting it to the same acidic/dehydrating conditions of the main reaction, possibly with gentle heating.
Q5: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?
A5: The formation of the 1,3,4-oxadiazole is a competing cyclization pathway. To favor the formation of the thiadiazole, ensure that a sulfur-philic dehydrating agent is used. Reaction conditions can also be optimized; for instance, lower temperatures might favor the desired pathway. If the oxadiazole does form, it can typically be separated from the thiadiazole product by column chromatography due to differences in polarity.
Experimental Protocols
General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives
A mixture of the carboxylic acid (1 equivalent) and phosphorus oxychloride (POCl₃, ~3-5 equivalents) is stirred at room temperature. Thiosemicarbazide (1 equivalent) is then added portion-wise. The resulting mixture is heated to 80-90 °C for one hour with continuous stirring. After cooling the reaction mixture in an ice bath, water is carefully added, and the suspension is refluxed for 4 hours. The mixture is then cooled and basified to a pH of 8 using a 50% sodium hydroxide solution and stirred until a precipitate forms. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in 1,3,4-thiadiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 1,3,4-thiadiazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 1,3,4-thiadiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is very low, or I'm not obtaining any of the desired 1,3,4-thiadiazole product. What are the common causes?
A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:
-
Inefficient Dehydrating Agent: The cyclization step, particularly from thiosemicarbazide and carboxylic acid precursors, requires a potent dehydrating agent to drive the reaction forward. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1] The choice and quantity of this agent are critical. For instance, an insufficient amount of a dehydrating agent like polyphosphate ester (PPE), a PPA equivalent, can lead to reaction failure.
-
Suboptimal Reaction Temperature: Temperature is a crucial parameter. While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization. However, excessive heat can lead to the degradation of starting materials or the final product. For microwave-assisted syntheses, optimization of temperature and irradiation time is key to improving yields.
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction. It is essential to ensure the purity of reagents before commencing the synthesis.
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solubility Issues: Poor solubility of starting materials in the chosen solvent can significantly hinder the reaction rate. If starting materials are not dissolving, consider exploring alternative solvents such as THF, dioxane, or isopropanol.
Issue 2: Formation of Significant Side Products
Q2: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize it?
A2: A common side product in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides is the corresponding 1,3,4-oxadiazole derivative.
-
Identification: The 1,3,4-oxadiazole byproduct can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (oxygen atom instead of sulfur).
-
Minimization:
-
Choice of Reagents: The selection of the cyclizing agent can influence the product distribution. For example, using p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent in N-methyl-2-pyrrolidone can favor the formation of the 2-amino-1,3,4-thiadiazole, while using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in DMSO tends to yield the 2-amino-1,3,4-oxadiazole.[2][3][4]
-
Reaction Conditions: Carefully controlling the reaction temperature and time can also help minimize the formation of unwanted byproducts.
-
Another potential side product, especially when using alkaline conditions, is a 1,2,4-triazole derivative. Employing acidic media generally favors the formation of the 1,3,4-thiadiazole ring.
Issue 3: Difficulty in Product Purification
Q3: How can I effectively purify my crude 1,3,4-thiadiazole product?
A3: Purification is crucial to remove unreacted starting materials, the cyclizing agent, and any side products.
-
Work-up Procedure: A typical work-up involves cooling the reaction mixture and then carefully quenching it with water or pouring it onto ice. Basification with a solution like sodium hydroxide to a pH of 8 is often performed.
-
Recrystallization: The crude product can frequently be purified by recrystallization from a suitable solvent. Common solvents for recrystallization include ethanol, dimethylformamide (DMF), or mixtures such as DMF/water.[5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system is a powerful purification technique.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the effect of different cyclizing agents on the product distribution in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide intermediates.
| Starting Material | Cyclizing Agent/Solvent | Product Ratio (Thiadiazole:Oxadiazole) | Yield (%) | Reference |
| Acyl thiosemicarbazide | p-TsCl, Et₃N / N-Methyl-2-pyrrolidone | 96:4 | High | [2][3] |
| Acyl thiosemicarbazide | EDC·HCl / DMSO | 0:100 | Quantitative | [2][3][4] |
| Thiosemicarbazide & Carboxylic Acid | conc. H₂SO₄ | Major Thiadiazole | Not specified | [2] |
| Thiosemicarbazide & Carboxylic Acid | POCl₃ | Major Thiadiazole | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using POCl₃
This protocol describes a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a substituted carboxylic acid and thiosemicarbazide.[6]
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Water
-
50% Sodium hydroxide solution
Procedure:
-
In a reaction vessel, stir a mixture of the carboxylic acid (3.00 mmol) and POCl₃ (10 mL) for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80-90 °C for one hour with stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure product.
Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-arylthiazoles
This protocol outlines the synthesis of 2-amino-4-arylthiazoles via the Hantzsch thiazole synthesis.[7]
Materials:
-
Substituted α-bromoacetophenone
-
Thiourea
-
Ethanol
-
2 M Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
To a solution of the substituted α-bromoacetophenone (5 mmol) in ethanol, add thiourea (5.1 mmol).
-
Stir the mixture at 70 °C for 2 hours. Monitor the reaction progress by LC/MS.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash with acetone.
-
Dissolve the solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to obtain the 2-amino-4-arylthiazole product.
Visualizations
Caption: General experimental workflow for 1,3,4-thiadiazole synthesis.
Caption: Troubleshooting logic for low yield in 1,3,4-thiadiazole reactions.
Caption: Influence of cyclizing agent on product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected, or I have failed to isolate any of the desired product. What are the common causes?
A1: Low or no yield in the synthesis of this compound can stem from several factors:
-
Ineffective Cyclizing/Dehydrating Agent: The cyclization of the thiosemicarbazide intermediate requires a potent dehydrating agent to drive the reaction to completion. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). The choice and quantity of this agent are critical.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Ensure the reaction temperature is maintained at the optimal level as specified in the protocol.
-
Insufficient Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, the reaction may require a longer duration.
-
Purity of Starting Materials: Impurities in the cyclopentanecarboxylic acid or thiosemicarbazide can lead to side reactions and a reduction in the yield of the desired product. It is advisable to use high-purity starting materials.[1]
Issue 2: Poor Purity of the Final Product
Q2: My final product is impure, showing multiple spots on TLC or broad peaks in analytical characterization (e.g., NMR, HPLC). What are the likely impurities and how can I remove them?
A2: The most common impurities include:
-
Unreacted Starting Materials: Residual cyclopentanecarboxylic acid and thiosemicarbazide can contaminate the final product.
-
Acylthiosemicarbazide Intermediate: Incomplete cyclization can result in the presence of the N-acylthiosemicarbazide intermediate.
-
Isomeric Byproducts: Under certain conditions, particularly alkaline, the formation of the isomeric 1,2,4-triazole derivative can occur.[1]
To improve purity, consider the following:
-
Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be used.
-
pH Adjustment during Work-up: Carefully adjusting the pH of the reaction mixture to 8-9 with a base (e.g., ammonium hydroxide) after cyclization can help in precipitating the desired product while leaving some impurities in the solution.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed as a purification step.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the acid-catalyzed cyclization of cyclopentanecarboxylic acid with thiosemicarbazide.[2] This reaction typically involves heating the reactants in the presence of a strong dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid.[3]
Q2: Are there greener or less hazardous alternatives to strong acids like H₂SO₄ or POCl₃ for the cyclization step?
A2: Yes, polyphosphate ester (PPE) is a viable alternative that can be used for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide, avoiding more hazardous reagents.[4] Additionally, microwave-assisted synthesis has been explored as a greener alternative for similar reactions.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediate, and the final product. The reaction is considered complete when the spot corresponding to the starting materials is no longer visible.
Q4: What are the expected spectral characteristics of pure this compound?
A4: The characterization of the pure compound would typically show:
-
¹H NMR: Signals corresponding to the protons of the cyclopentyl group and the amine group.
-
¹³C NMR: Resonances for the carbons of the cyclopentyl ring and the two distinct carbons of the thiadiazole ring.
-
FT-IR: Characteristic peaks for N-H stretching of the amine group, C-H stretching of the cyclopentyl group, and C=N stretching of the thiadiazole ring.[5]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₁N₃S).[4]
Data Presentation
Table 1: Illustrative Purity Improvement of this compound
Disclaimer: The following data is representative of a typical purification process for 2-amino-1,3,4-thiadiazole derivatives and is for illustrative purposes only. Actual results may vary based on experimental conditions.
| Purification Stage | Method of Analysis | Purity (%) | Yield (%) |
| Crude Product | HPLC | 85.2 | ~90 |
| After First Recrystallization (Ethanol/Water) | HPLC | 98.5 | 75 |
| After Second Recrystallization (Ethanol) | HPLC | >99.5 | 68 |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[3]
-
Materials:
-
Cyclopentanecarboxylic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Concentrated ammonium hydroxide
-
Deionized water
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine cyclopentanecarboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Carefully add polyphosphoric acid (approximately 2-3 times the weight of the thiosemicarbazide) to the mixture with stirring.
-
Heat the reaction mixture to 100-110°C with continuous stirring for 1.5 to 2 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH reaches 8-9.
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and air dry.
-
2. Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Activated carbon (optional)
-
-
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solution has a noticeable color, a small amount of activated carbon can be added, and the solution should be heated for a few more minutes.
-
If activated carbon was used, hot filter the solution to remove it.
-
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Visualizations
References
5-Cyclopentyl-1,3,4-thiadiazol-2-amine stability issues in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. The 1,3,4-thiadiazole ring is generally stable, especially in acidic conditions, but can be susceptible to cleavage under basic conditions.[1][2] The exocyclic amino group may also undergo hydrolysis at extreme pH values.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: For creating stock solutions, polar organic solvents such as DMSO (dimethyl sulfoxide) and DMF (dimethylformamide) are recommended.[3] The compound has limited solubility in water due to the hydrophobic cyclopentyl group.[4] For aqueous working solutions, the amino group may enhance solubility in slightly acidic conditions; however, the stability in such conditions should be experimentally verified.[1]
Q3: How should I store solutions of this compound?
A3: To minimize degradation, solutions should be stored at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). It is also crucial to protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as heterocyclic compounds can be photosensitive.[1]
Q4: What are the potential degradation pathways for this molecule?
A4: Potential degradation pathways include:
-
Hydrolysis: The 2-amino group can be susceptible to hydrolysis, particularly at non-neutral pH.[1] The thiadiazole ring itself may undergo hydrolytic cleavage under basic conditions.[5]
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common issue with heterocyclic compounds.[1]
-
Thermal Degradation: While the solid form is thermally stable to high temperatures (250-270°C), prolonged exposure to elevated temperatures in solution can accelerate degradation.[4][6][7]
Q5: Are there any visible signs of degradation?
A5: Visual indicators of degradation can include a change in the solution's color, the formation of a precipitate, or a shift in pH. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like HPLC to accurately assess the stability and purity of the compound.[1]
Troubleshooting Guides
Issue 1: Precipitation in Aqueous Buffer
-
Possible Cause: The compound has low solubility in the aqueous buffer at the target pH.
-
Troubleshooting Steps:
-
Adjust pH: The amino group may increase solubility in slightly acidic conditions. Carefully adjust the pH of your buffer.[1]
-
Incorporate a Co-solvent: If compatible with your experiment, add a small percentage of an organic co-solvent like DMSO or ethanol to your aqueous buffer to increase solubility.
-
Sonication: Gentle sonication can help dissolve the compound.
-
Re-evaluate Concentration: The desired concentration may be above the solubility limit in that specific buffer system.
-
Issue 2: Unexpected Loss of Biological Activity
-
Possible Cause: The compound may have degraded in the experimental medium.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Use an analytical method like HPLC to check the purity and concentration of your stock solution.
-
Assess Stability in Media: Perform a time-course experiment to evaluate the stability of the compound in your specific cell culture or assay medium under experimental conditions (e.g., 37°C, 5% CO₂).
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a reliable stock solution immediately before use.
-
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in public literature. The following table outlines the key stability parameters that should be determined experimentally.
| Parameter | Conditions | Recommended Analytical Method | Purpose |
| pH Stability Profile | Aqueous buffers at various pH values (e.g., 3, 5, 7.4, 9) at a constant temperature. | HPLC-UV | To determine the pH range where the compound is most stable and identify pH-dependent degradation. |
| Thermal Stability | Solution at a neutral pH incubated at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C). | HPLC-UV | To assess the impact of temperature on the degradation rate. |
| Photostability | Solution exposed to controlled light conditions (e.g., UV-A, cool white fluorescent) vs. a dark control. | HPLC-UV | To determine if the compound is light-sensitive and if special handling is required. |
| Freeze-Thaw Stability | Repeated freezing (-20°C or -80°C) and thawing cycles of a stock solution. | HPLC-UV | To ensure the integrity of the compound after multiple uses of a frozen stock solution. |
Experimental Protocols
Protocol: General Stability Assessment using HPLC
This protocol provides a framework for evaluating the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of various pH values (e.g., citrate for acidic, phosphate for neutral, borate for basic)
-
Calibrated HPLC system with a UV-Vis detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator and photostability chamber
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution with the respective buffers (or other test media) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stress Conditions:
-
pH: Incubate the buffered solutions at a constant temperature (e.g., 40°C).
-
Temperature: Incubate the solution at a neutral pH at different temperatures.
-
Light: Expose the solution in a quartz cuvette or other appropriate transparent container to a controlled light source, alongside a control sample wrapped in aluminum foil.
4. Time Points:
-
Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
5. HPLC Analysis:
-
Develop a suitable HPLC method to separate the parent compound from potential degradants. A gradient method with a C18 column is often a good starting point (e.g., mobile phase A: 0.1% formic acid in water, mobile phase B: 0.1% formic acid in acetonitrile).
-
Inject the samples at each time point.
-
Monitor the peak area of the parent compound at a suitable UV wavelength.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a stability study.
Caption: Factors affecting compound stability in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 57235-54-8 [smolecule.com]
- 5. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Overcoming solubility challenges with 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 5-Cyclopentyl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound possesses an amphiphilic nature, with a hydrophobic cyclopentyl group and polar amino and thiadiazole functionalities.[1] Consequently, it exhibits limited solubility in aqueous solutions but is generally soluble in organic solvents.[1] The presence of the amine group and thiadiazole ring allows for potential hydrogen bonding, influencing its solubility in protic solvents.[1]
Q2: My compound is precipitating out of the aqueous buffer during my assay. What can I do?
A2: This is a common issue when diluting a stock solution (often in DMSO) into an aqueous buffer. The precipitation occurs because the compound's concentration exceeds its aqueous solubility limit. Here are a few strategies to address this:
-
Optimize Stock Solution Concentration: Lower the concentration of your stock solution to reduce the final concentration in the assay medium.
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG).[2]
-
pH Adjustment: Since the molecule contains a basic amine group, adjusting the pH of the buffer to be more acidic can increase its solubility.[3] However, ensure the pH is compatible with your experimental setup.
-
Employ Surfactants: Low concentrations of non-ionic surfactants can form micelles to encapsulate the compound and increase its apparent solubility.[3]
Q3: Which organic solvents are most suitable for dissolving this compound?
A3: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for dissolving this compound. Alcohols like ethanol and methanol also serve as effective solvents, particularly due to their ability to form hydrogen bonds.[1]
Q4: Can I improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, several formulation strategies can enhance the aqueous solubility for in vivo applications:
-
Salt Formation: Reacting the basic amine group with a pharmaceutically acceptable acid can form a more water-soluble salt.[3]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and solubility.[4]
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can significantly increase its aqueous solubility.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Compound crashes out of solution upon addition to aqueous buffer. | The compound's aqueous solubility limit has been exceeded. The percentage of the organic stock solvent is too high. | - Decrease the final concentration of the compound in the assay.- Reduce the volume of the stock solution added to the buffer (lower the percentage of organic solvent).- Use a co-solvent system for the stock solution (e.g., DMSO/Ethanol).[2]- Consider pH modification of the buffer if the compound has ionizable groups.[3] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay plate. | - Visually inspect assay plates for any signs of precipitation.- Determine the kinetic solubility of the compound in the specific assay buffer.- Employ solubility enhancement techniques such as the use of surfactants or cyclodextrins.[3] |
| Difficulty preparing a concentrated aqueous stock solution. | The compound has inherently low aqueous solubility. | - Do not attempt to make a high-concentration stock directly in water.- Prepare a high-concentration stock in an appropriate organic solvent like DMSO.[5]- For aqueous dosing, consider formulation strategies like salt formation or solid dispersions.[3][4] |
Quantitative Solubility Data (Representative)
| Solvent | Predicted Solubility (mg/mL) | Predicted Molar Solubility (mM) | Notes |
| Water | < 0.1 | < 0.59 | Very poorly soluble due to the hydrophobic cyclopentyl group.[1] |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | < 0.59 | Similar to water, low solubility is expected. |
| Ethanol | 10 - 20 | 59 - 118 | Good solubility due to hydrogen bonding and moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 295 | High solubility, a common solvent for preparing stock solutions. |
| Polyethylene Glycol 400 (PEG 400) | 20 - 40 | 118 - 236 | A useful co-solvent for improving aqueous compatibility. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[3]
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer). Ensure there is visible undissolved solid.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifugation: Centrifuge the samples to pellet any remaining undissolved solid.
-
Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This method aims to enhance the dissolution rate and solubility by dispersing the compound in a hydrophilic polymer matrix.[2][4]
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable common solvent (e.g., ethanol).
-
Solvent Evaporation: Remove the solvent by rotary evaporation under reduced pressure. A thin film of the solid dispersion will form on the flask wall.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverization: Scrape off the dried solid dispersion and pulverize it into a fine powder.
-
Characterization: Characterize the solid dispersion for its dissolution properties and compare it with the pure compound.
Caption: Workflow for Solid Dispersion Preparation.
Hypothetical Signaling Pathway
Given the potential anti-inflammatory properties of thiadiazole derivatives, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.[1]
References
Side reaction pathways in the synthesis of 2-amino-1,3,4-thiadiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1,3,4-thiadiazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-amino-1,3,4-thiadiazoles, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure or Wet Starting Materials: Moisture and impurities in thiosemicarbazide or the acidic reactant can interfere with the reaction. | 1. Quality Control: Ensure all starting materials are pure and thoroughly dried before use.[1] |
| 2. Ineffective Cyclizing Agent: The chosen cyclizing/dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) may not be potent enough for the specific substrates.[1][2] | 2. Agent Optimization: Experiment with different cyclizing agents. For instance, polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can be effective alternatives to sulfuric acid.[3][4] Ensure the agent is used in sufficient quantity.[1] | |
| 3. Suboptimal Reaction Conditions: Reaction time, temperature, or molar ratios of reactants may not be optimized.[1] | 3. Condition Screening: Systematically vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1] Adjust the molar ratio of the reactants and the cyclizing agent.[1] | |
| 4. Sluggish Reaction: Insufficient activation of the carboxylic acid can lead to a stalled or very slow reaction. | 4. Enhanced Activation: Consider "greener" activation methods like microwave or ultrasonic irradiation, which can sometimes improve yields and significantly reduce reaction times.[1][5] | |
| Presence of Significant Impurities or Byproducts | 1. Formation of 1,2,4-Triazole Isomer: A common side reaction, particularly when using carboxylic acids and thiosemicarbazide under alkaline conditions, is the formation of the isomeric 1,2,4-triazole-3-thiol.[1][3] | 1. pH Control: Maintain acidic conditions during the cyclization step, as this strongly favors the formation of the desired 1,3,4-thiadiazole ring.[1][6] |
| 2. Unreacted Starting Materials: The reaction may not have gone to completion. | 2. Reaction Monitoring & Purification: Use TLC to monitor the consumption of starting materials.[1] If the reaction is complete, purify the crude product via recrystallization from a suitable solvent (e.g., ethanol, DMF) to remove unreacted components.[1][7] | |
| 3. Formation of Other Side Products: Depending on the starting materials and reagents (e.g., using phosphorus pentasulfide), various other side products can form.[8] | 3. Reagent Choice & Purification: The use of cleaner cyclizing agents like Lawesson's reagent can minimize side product formation compared to harsher options.[8] Thorough purification by chromatography or recrystallization is essential. | |
| Difficulty in Product Isolation/Purification | 1. Poor Precipitation: The product may not readily precipitate from the reaction mixture upon workup. | 1. Workup Optimization: After neutralizing the reaction mixture (e.g., with a sodium carbonate solution), ensure the pH is appropriate for product precipitation.[5][7] Cooling the mixture on an ice bath can aid precipitation. |
| 2. Co-precipitation of Byproducts: Isomeric byproducts or other impurities may co-precipitate with the desired product. | 2. Selective Recrystallization: Carefully select a recrystallization solvent that allows for the selective crystallization of the 2-amino-1,3,4-thiadiazole, leaving impurities in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids?
A1: The most frequently encountered side reaction is the formation of the isomeric 4-substituted-2,4-dihydro-1,2,4-triazole-3-thione.[1][3] This occurs because the intermediate acylthiosemicarbazide can undergo cyclization in two different ways.
Q2: How can I favor the formation of the 1,3,4-thiadiazole over the 1,2,4-triazole byproduct?
A2: The reaction conditions, particularly the pH, play a crucial role. Acidic conditions strongly favor the cyclization to the 1,3,4-thiadiazole ring.[1][6] In contrast, alkaline conditions tend to promote the formation of the 1,2,4-triazole isomer. Therefore, using strong acids like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride as both catalyst and dehydrating agent is the standard approach to maximize the yield of the desired 2-amino-1,3,4-thiadiazole.[2][9]
Q3: My reaction is not proceeding to completion, even after extended reaction times. What can I do?
A3: If your reaction is sluggish, consider the following:
-
Purity of Reagents: Ensure your starting materials, especially the thiosemicarbazide and carboxylic acid, are pure and dry.[1]
-
Activity of Cyclizing Agent: The dehydrating agent may have degraded. Use a fresh batch of the reagent.
-
Activation Method: Consider using microwave or ultrasonic irradiation, which can provide the necessary energy to drive the reaction to completion more efficiently than conventional heating.[1][5]
-
Molar Ratios: Ensure an appropriate molar ratio of the cyclizing agent to the reactants is being used.[1]
Q4: I have obtained a product with a low melting point and a broad peak in the NMR, suggesting impurities. What is the best way to purify my 2-amino-1,3,4-thiadiazole?
A4: Recrystallization is the most common and effective method for purifying 2-amino-1,3,4-thiadiazoles.[1] Suitable solvents include ethanol, dimethylformamide (DMF), or a mixture of DMF and water.[7] If recrystallization is insufficient, column chromatography on silica gel may be necessary to separate the desired product from persistent impurities.
Q5: Can I synthesize 2-amino-1,3,4-thiadiazoles without using strong acids?
A5: Yes, alternative methods exist. For example, the cyclization of thiosemicarbazones, formed from the condensation of thiosemicarbazide with aldehydes, can be achieved using oxidizing agents like ferric chloride.[10] Another approach involves using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) to promote the cyclization of thiosemicarbazide intermediates.[4][11]
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general workflow for troubleshooting common synthesis issues.
Caption: Reaction pathways in the synthesis of 2-amino-1,3,4-thiadiazoles.
Caption: A logical workflow for troubleshooting synthesis problems.
Experimental Protocols
General Protocol for Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using H₂SO₄
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the substituted carboxylic acid (1 eq.) in ethanol, add thiosemicarbazide (1 eq.).[5]
-
Catalyst Addition: With constant stirring, slowly add a catalytic amount of concentrated sulfuric acid.[5]
-
Heating: Heat the reaction mixture at 80-90°C for approximately 4 hours, or until TLC indicates the consumption of the starting materials.[5]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[5]
-
Neutralization and Precipitation: Basify the solution with a 10% sodium carbonate solution until the product precipitates.[5]
-
Isolation and Purification: Filter the solid product, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[5][7]
Protocol for Minimizing 1,2,4-Triazole Side Product Formation
The key to minimizing the formation of the 1,2,4-triazole side product is to maintain strongly acidic conditions throughout the cyclization process. The protocol above, utilizing concentrated sulfuric acid, is designed for this purpose. If triazole formation is still observed, consider using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as the cyclizing agent, as they are highly effective dehydrating agents under acidic conditions.[4][12]
Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Crystallization Methods for Thiadiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization methods for thiadiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of thiadiazole derivatives in a question-and-answer format.
Issue 1: No Crystals Have Formed
-
Question: My experiment has been running for a while, but no crystals have formed. What should I do?
-
Answer: The absence of crystal formation is typically due to the solution not being supersaturated. Here are several remedies to induce crystallization:
-
Increase Concentration: The concentration of your thiadiazole derivative in the solvent may be too low. You can increase the concentration by slowly evaporating the solvent. This can be achieved by loosely covering the crystallization vessel or by passing a gentle stream of inert gas over the solution's surface.[1]
-
Induce Nucleation: Crystal growth requires an initial nucleation event. If no seed crystals are available, you can try to induce nucleation by scratching the inside of the glass vessel with a glass rod at the meniscus. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[2]
-
Solvent System Modification: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. A good approach is to use a solvent in which your compound is only sparingly soluble. For mixed solvent systems, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.[3][4]
-
Temperature Variation: A change in temperature can induce crystallization. If the crystallization is being attempted at room temperature, try placing the vessel in a refrigerator or a cold bath to decrease solubility and promote crystal formation.[2]
-
Ensure a Stable Environment: Place your crystallization experiment in a location free from vibrations and significant temperature fluctuations, as these can disturb the nucleation process.[4]
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
-
Question: My compound has separated from the solution as an oil instead of forming solid crystals. What causes this and how can I fix it?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This often happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent system.[4]
-
Slower Cooling Rate: Rapid cooling is a common cause of oiling out. To remedy this, gently heat the solution to redissolve the oil and then allow it to cool at a much slower rate. Insulating the crystallization vessel, for example by placing it in a Dewar flask filled with warm water, can help achieve a gradual temperature decrease.[4]
-
Adjust Solvent System: The solvent environment can influence oiling out. Try adding more of the "good" solvent to decrease the level of supersaturation before commencing a slower cooling process.
-
Purity of the Compound: Impurities can significantly disrupt the formation of a crystal lattice and lower the melting point of the compound, leading to oiling out.[4] It is advisable to further purify the thiadiazole derivative using techniques like column chromatography or a preliminary recrystallization. A purity of at least 80-90% is recommended before attempting to grow high-quality single crystals.[4]
-
Issue 3: Formation of Small, Needle-like, or Poor-Quality Crystals
-
Question: I have obtained crystals, but they are too small, needle-shaped, or of poor quality for analysis. How can I improve the crystal quality?
-
Answer: The formation of small or poor-quality crystals is often a result of rapid nucleation and crystal growth.
-
Reduce Supersaturation: Too many nucleation events can occur if the solution is highly supersaturated, leading to a large number of small crystals. To address this, reduce the level of supersaturation by using a slightly larger volume of solvent or by starting the cooling process from a less concentrated solution.[4]
-
Slower Evaporation or Cooling: Slowing down the crystallization process is key to growing larger, higher-quality crystals. For slow evaporation methods, reduce the surface area exposed to the atmosphere or use a container with a tighter-fitting cap. For slow cooling methods, use an insulated container to decrease the cooling rate.[5]
-
Solvent Choice: The polarity of the solvent can have a significant impact on the crystal morphology. Experiment with solvents of different polarities to influence the crystal habit.[6]
-
Temperature Cycling: A heat/cool temperature cycling approach can be a powerful technique to improve crystal morphology. This method can be particularly effective if applied during the seed generation stage.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization methods for thiadiazole derivatives? A1: The most common methods for crystallizing thiadiazole derivatives, like many organic compounds, include:
-
Slow Evaporation: This is a simple and widely used technique where the solvent is allowed to evaporate slowly from a solution of the compound, leading to a gradual increase in concentration and subsequent crystallization.[1][7]
-
Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[2]
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[7][8]
-
Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface between the two solvents leads to a slow decrease in solubility and the formation of crystals.[7]
Q2: How do I choose a suitable solvent for the crystallization of a thiadiazole derivative? A2: The ideal solvent is one in which the thiadiazole derivative is moderately soluble. If the compound is too soluble, it will be difficult to achieve supersaturation. If it is insoluble, it cannot be crystallized from that solvent. A good starting point is to test the solubility of your compound in a range of common laboratory solvents with varying polarities. For thiadiazole derivatives, solvents such as ethanol, acetic acid, dimethylformamide (DMF), and mixtures like dichloromethane/hexane and benzene/chloroform have been used for recrystallization.[9]
Q3: How pure does my thiadiazole derivative need to be for successful crystallization? A3: The higher the purity of your compound, the greater the likelihood of obtaining high-quality single crystals. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder. It is recommended to have a purity of at least 80-90% before starting crystallization experiments for X-ray diffraction analysis.[4]
Q4: My crystals are very thin needles. How can I grow thicker crystals? A4: The formation of needle-like crystals is often a sign of very rapid crystal growth along one crystallographic axis. To obtain more equant (block-like) crystals, you need to slow down the crystallization process. Try reducing the rate of solvent evaporation or cooling. You can also experiment with different solvents or solvent mixtures, as the solvent can influence the crystal habit. Using a slightly poorer solvent can sometimes promote slower, more uniform growth in all directions.
Experimental Protocols
1. Slow Evaporation Method
-
Methodology:
-
Dissolve the thiadiazole derivative in a suitable solvent in which it is moderately soluble. A good starting point is to use approximately 1-5 mL of solvent per 100 mg of the compound.[1]
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean crystallization vessel (e.g., a small beaker, vial, or test tube).
-
Cover the vessel with a watch glass, aluminum foil with a few small perforations, or a loosely fitting cap to allow for slow evaporation of the solvent.[1]
-
Place the vessel in a vibration-free location at a constant temperature.
-
Monitor the vessel periodically for crystal growth. The process can take anywhere from several hours to several weeks.
-
2. Vapor Diffusion Method
-
Methodology:
-
Dissolve the thiadiazole derivative in a small volume of a "good" solvent (e.g., dichloromethane, chloroform, toluene).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealable container (e.g., a beaker or a jar).
-
Add a layer of a volatile "poor" solvent (anti-solvent), such as hexane or pentane, to the bottom of the larger container, ensuring the level is below the top of the inner vial.[8]
-
Seal the larger container tightly.
-
The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the thiadiazole derivative to become less soluble and crystallize out.
-
3. Slow Cooling Method
-
Methodology:
-
Prepare a saturated solution of the thiadiazole derivative in a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any undissolved particles.
-
Cover the container and allow it to cool slowly to room temperature. To slow the cooling process, you can place the container in an insulated bath (e.g., a Dewar flask filled with warm water).[5]
-
For compounds that are highly soluble even at room temperature, further cooling in a refrigerator or freezer may be necessary.
-
Data Presentation
Table 1: Common Solvents for Crystallization of Thiadiazole Derivatives
| Solvent/Solvent System | Polarity | Notes |
| Ethanol | Polar Protic | Commonly used for recrystallization.[10] |
| Acetic Acid | Polar Protic | Used for recrystallization of some thiadiazole derivatives. |
| Dimethylformamide (DMF) | Polar Aprotic | Can be a good solvent for dissolving less soluble compounds.[11] |
| Dichloromethane/Hexane | Mixed (Polar Aprotic/Nonpolar) | A common solvent/anti-solvent system for slow evaporation or vapor diffusion.[12] |
| Chloroform/Hexane | Mixed (Polar Aprotic/Nonpolar) | Another effective solvent/anti-solvent pair.[12] |
| Benzene/Chloroform | Mixed (Nonpolar/Polar Aprotic) | Has been used for the recrystallization of some thiadiazole derivatives.[9] |
| Ethyl Acetate/Hexane | Mixed (Polar Aprotic/Nonpolar) | A versatile solvent system for crystallization.[12] |
| Acetone/Hexane | Mixed (Polar Aprotic/Nonpolar) | Can be used for slow evaporation or vapor diffusion methods.[12] |
| Acetonitrile/Hexane | Mixed (Polar Aprotic/Nonpolar) | A common choice for inducing crystallization.[12] |
| Toluene | Nonpolar | Can be used for certain thiadiazole derivatives.[12] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is not supersaturated | Increase concentration via slow evaporation; add an anti-solvent.[1] |
| Lack of nucleation sites | Scratch the inner surface of the glass; add a seed crystal.[2] | |
| Unsuitable solvent | Experiment with different solvents or solvent mixtures.[3] | |
| "Oiling Out" | Cooling too rapidly | Re-dissolve the oil and cool at a much slower rate.[4] |
| High concentration of impurities | Purify the compound further before crystallization.[4] | |
| Small/Poor Quality Crystals | High level of supersaturation | Use a larger volume of solvent; start with a less concentrated solution.[4] |
| Rapid crystal growth | Slow down the rate of evaporation or cooling.[5] |
Visualizations
Caption: Troubleshooting workflow for thiadiazole derivative crystallization.
Caption: Common crystallization methods for organic compounds.
References
- 1. Slow Evaporation Method [people.chem.umass.edu]
- 2. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Growing Crystals [web.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 9. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 10. chemmethod.com [chemmethod.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Addressing inconsistent results in biological assays with 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. The following information is designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in our IC50 values for this compound in our cell-based assays. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors related to compound handling, assay conditions, and the biological system itself. Poor solubility is a frequent issue with small molecule inhibitors and can lead to the compound precipitating out of solution, thereby lowering its effective concentration.[1] The integrity of the compound and the experimental setup are also crucial factors.[1]
Troubleshooting Steps:
-
Verify Compound Solubility: The hydrophobic cyclopentyl group in this compound may limit its aqueous solubility.[2] Visually inspect for any precipitation in your stock solutions and final assay concentrations.
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the cells or assay system (typically <0.5%).[1]
-
Assess Compound Stability: Repeated freeze-thaw cycles can degrade the compound.[1] It is advisable to aliquot stock solutions into single-use vials to maintain compound integrity.[1]
-
Standardize Cell Culture Conditions: Variations in cell passage number, confluency, and media components can alter cellular responses to the compound. Maintain consistent cell culture practices.
-
Control for Assay Interference: The compound may interfere with the assay readout. For example, in MTT assays, it could chemically reduce the MTT reagent or interact with the formazan product.
Q2: Our results with this compound are not reproducible between experiments. How can we improve consistency?
A2: Poor reproducibility is often linked to subtle variations in experimental protocols. A systematic approach to identifying and controlling these variables is essential.
Troubleshooting Workflow:
Below is a workflow to systematically address sources of irreproducibility.
Detailed Methodologies:
-
Compound Handling:
-
Experimental Protocol Review:
-
Standard Operating Procedure (SOP): Develop and adhere to a strict SOP for all steps of the assay, from cell seeding to data acquisition.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Q3: this compound shows activity in one cell line but not another, even though the target is present in both. Why might this be happening?
A3: Differential activity between cell lines can be due to various factors beyond target presence, including differences in cell permeability, metabolic rates, or the activity of compensatory signaling pathways.
Potential Mechanisms and Investigation:
Experimental Protocols to Investigate Discrepancies:
-
Cellular Uptake Assay: Use techniques like LC-MS/MS to quantify the intracellular concentration of the compound in both cell lines after a specific incubation period.
-
Metabolic Stability Assay: Incubate the compound with cell lysates or microsomes from each cell line and measure the rate of compound degradation over time.
-
Efflux Pump Inhibition: Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in the non-responsive cell line to see if activity is restored.
Data Presentation:
Table 1: Troubleshooting Differential Cell Line Activity
| Parameter | Cell Line A (Responsive) | Cell Line B (Non-responsive) | Experimental Protocol |
| Intracellular Compound Conc. | High | Low | LC-MS/MS analysis of cell lysates. |
| Compound Half-life | Long | Short | Incubate with cell lysates and measure compound concentration over time. |
| Efflux Pump Activity | Low | High | Western blot for efflux pump expression or functional dye exclusion assays. |
| Target Pathway Dependency | High | Low | Use siRNA to knockdown a downstream effector and observe the effect on viability. |
Q4: We suspect our compound is interfering with the assay technology itself. How can we test for this?
A4: Assay interference is a common issue where a compound directly interacts with assay components, leading to false-positive or false-negative results.[3] This is particularly important for assays that rely on fluorescence, luminescence, or enzymatic reactions.
Protocol for Detecting Assay Interference (Cell-Free System):
-
Prepare Assay Reagents: Prepare all assay reagents as you would for a normal experiment, but without cells.
-
Add Compound: Add this compound at the same concentrations used in your cellular assay.
-
Incubate: Incubate under the same conditions (temperature, time) as your cellular assay.
-
Read Signal: Measure the assay signal (e.g., absorbance, fluorescence).
-
Analysis: Compare the signal from wells with the compound to wells with solvent control. A significant change in the signal in the absence of cells indicates direct interference.
Table 2: Sample Data for Assay Interference Check (MTT Assay)
| Condition | Compound Concentration (µM) | Absorbance at 570 nm (Cell-Free) | Interpretation |
| Solvent Control (DMSO) | 0 | 0.05 | Baseline |
| Compound | 1 | 0.06 | No significant interference |
| Compound | 10 | 0.25 | Potential direct reduction of MTT |
| Compound | 100 | 0.80 | Strong interference |
| Positive Control (Doxorubicin) | 10 | 0.05 | No interference |
This guide provides a framework for addressing common issues encountered when working with this compound. For further assistance, please contact our technical support team with detailed information about your experimental setup and the issues observed.
References
Validation & Comparative
A Comparative Guide to 5-Cyclopentyl-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comparative analysis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine and related thiadiazole derivatives, focusing on their performance in anticancer and antimicrobial assays. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes data from various studies on other 5-substituted-1,3,4-thiadiazol-2-amines to provide valuable insights into the structure-activity relationships (SAR) that govern their biological efficacy.
The 2-amino-1,3,4-thiadiazole core is a versatile pharmacophore, and the nature of the substituent at the 5-position plays a pivotal role in modulating the biological activity of these molecules.[1] This guide will delve into quantitative data from anticancer and antimicrobial screenings, present detailed experimental protocols for key assays, and visualize relevant workflows and pathways to aid researchers in the design and development of novel thiadiazole-based therapeutic agents.
Comparative Anticancer Activity of 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives
The following table summarizes the in vitro anticancer activity of a series of 5-aryl-1,3,4-thiadiazole derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of 5-Aryl-1,3,4-thiadiazole Derivatives
| Compound ID | 5-Substituent | IC50 (µg/mL) vs. MCF-7[2] | IC50 (µg/mL) vs. HepG2[2] |
| 3 | 4-Chlorophenyl (with N-pyridinium acetamide) | 7.56 | 8.35 |
| 4a | 4-Chlorophenyl (with N-methylpiperazinyl acetamide) | 51.56 | 39.72 |
| 4e | 4-Chlorophenyl (with N-(2-ethoxyphenyl)piperazinyl acetamide) | 2.34 | 3.13 |
| 4i | 4-Chlorophenyl (with N-benzylpiperidinyl acetamide) | 3.11 | 4.68 |
| 5-FU (Control) | - | 6.80 | 7.20 |
Data extracted from a study by El-Masry et al.[2]
Comparative Antimicrobial Activity of 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives
This section presents the antimicrobial activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Table 2: In Vitro Antibacterial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound ID | 5-Substituent | MIC (µg/mL) vs. S. aureus[3] | MIC (µg/mL) vs. B. subtilis[3] | MIC (µg/mL) vs. E. coli[3] | MIC (µg/mL) vs. P. aeruginosa[3] |
| 8a | 4-Fluorophenyl | 20 | 22 | >100 | >100 |
| 8b | 4-Chlorophenyl | 24 | 28 | >100 | >100 |
| Ciprofloxacin (Control) | - | 18 | 20 | 22 | 24 |
Data extracted from a review citing the work of Upadhyay and Mishra.[3]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial strains.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Prepare a stock solution of the test compound at a concentration twice the highest concentration to be tested. Add 50 µL of this stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (MHB with inoculum, no compound) to confirm bacterial growth and a negative control well (MHB only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
General Synthetic Pathway for 5-Substituted-1,3,4-thiadiazol-2-amines
The following diagram illustrates a common synthetic route for the preparation of 5-substituted-1,3,4-thiadiazol-2-amine derivatives.
Caption: A generalized synthetic scheme for 5-substituted-1,3,4-thiadiazol-2-amines.
Experimental Workflow for MTT Assay
The diagram below outlines the key steps involved in performing an MTT assay to determine the cytotoxicity of a compound.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The data presented in this guide, though not exhaustive, highlights the significant influence of the substituent at the 5-position on the biological activity of 2-amino-1,3,4-thiadiazole derivatives. While direct experimental data for this compound remains to be published in comparative studies, the analysis of its structural analogs suggests that the lipophilic and conformational properties of the cyclopentyl group could confer unique biological activities. Further research involving the synthesis and systematic biological evaluation of a series of 5-cycloalkyl-1,3,4-thiadiazol-2-amines, including the cyclopentyl derivative, is warranted to fully elucidate its therapeutic potential. The provided experimental protocols serve as a practical resource for researchers aiming to conduct such evaluations.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine and Its Analogs: A Review
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-substituted-1,3,4-thiadiazol-2-amine derivatives. While specific experimental data for 5-Cyclopentyl-1,3,4-thiadiazol-2-amine is not extensively available in current literature, this document summarizes the activities of analogous compounds, offering insights into the potential therapeutic applications of this chemical scaffold.
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including antimicrobial and anticancer activities. The biological activity is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring. This guide focuses on comparing the biological profiles of various 5-substituted-1,3,4-thiadiazol-2-amine analogs.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various 5-substituted-1,3,4-thiadiazol-2-amine analogs, highlighting their antimicrobial and anticancer potencies. The data is compiled from multiple studies to provide a comparative perspective.
| Compound ID | 5-Substituent | Biological Activity | Assay Type | Results (IC50/MIC/Zone of Inhibition) | Reference |
| 1 | 4-Fluorophenyl | Antibacterial | MIC | 20-28 µg/mL against S. aureus and B. subtilis | [1] |
| 2 | 4-Chlorophenyl | Antibacterial | MIC | 20-28 µg/mL against S. aureus and B. subtilis | [1] |
| 3 | 4-Nitrophenyl | Anticancer (MCF-7) | MTT Assay | IC50: 9.6 µM | [2] |
| 4 | 2,4-Dichlorophenylamino | Antifungal (C. albicans) | MIC | 32.6 µg/mL | [1] |
| 5 | Phenylamino | Antifungal (C. albicans) | MIC | 36.3 µg/mL | [1] |
| 6 | 1-Adamantyl | Antibacterial (Gram-positive) | Not Specified | Marked activity | [3] |
| 7 | Methyl | Antibacterial & Antifungal | Not Specified | Moderate activity | [4] |
| 8 | Benzyl | Antibacterial & Antifungal | Disc Diffusion | Promising activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing the antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
1. Preparation of Microbial Inoculum:
- Bacterial or fungal strains are cultured on appropriate agar plates.
- A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- The inoculum is then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
2. Preparation of Compound Dilutions:
- The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared microbial suspension.
- Positive (microbes and broth) and negative (broth only) controls are included.
- The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
1. Cell Culture:
- Cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
- Plates are incubated overnight to allow for cell attachment.
3. Compound Treatment:
- The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.
- The medium from the seeded plates is replaced with the medium containing the test compound dilutions.
- Control wells (cells with medium and solvent) are included.
- Plates are incubated for a specific duration (e.g., 48 or 72 hours).
4. MTT Addition and Incubation:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
5. Formazan Solubilization and Absorbance Measurement:
- The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
6. Data Analysis:
- The percentage of cell viability is calculated relative to the control.
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Signaling Pathway Visualization
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt signaling pathway is a frequently implicated target.
Caption: PI3K/Akt signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.
Conclusion
The 1,3,4-thiadiazole scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that the nature of the substituent at the 5-position plays a critical role in determining the biological activity profile of these compounds. While specific data on this compound remains limited, the analysis of its analogs suggests that it likely possesses interesting antimicrobial and/or anticancer properties. Further experimental evaluation of the 5-cyclopentyl derivative is warranted to fully elucidate its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
Structure-activity relationship (SAR) studies of 5-alkyl-1,3,4-thiadiazol-2-amines
A Comparative Guide to the Structure-Activity Relationship of 5-Alkyl-1,3,4-thiadiazol-2-amines
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-alkyl-1,3,4-thiadiazol-2-amines, focusing on their antimicrobial and anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest due to their significant antimicrobial and anticancer potential.[2][3] The biological activity of these compounds is largely influenced by the nature of the substituent at the 5-position of the thiadiazole ring.[4] This guide focuses on the impact of alkyl substitutions at this position on the biological efficacy of the resulting compounds.
Synthesis of 5-Alkyl-1,3,4-thiadiazol-2-amines
The synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines is typically achieved through the cyclization of an appropriate thiosemicarbazide derivative. A common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or polyphosphate ester (PPE).[5][6]
Below is a generalized workflow for the synthesis of these compounds.
Caption: Generalized synthetic workflow for 5-alkyl-1,3,4-thiadiazol-2-amines.
Antimicrobial Activity
Several studies have demonstrated that 5-alkyl-1,3,4-thiadiazol-2-amines exhibit significant antimicrobial activity against a range of bacterial and fungal strains. The Kirby-Bauer disc diffusion method and broth dilution assays are commonly employed to evaluate their efficacy, with minimum inhibitory concentration (MIC) values providing a quantitative measure of their potency.[2][7]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of 5-alkyl-1,3,4-thiadiazol-2-amines is influenced by the nature of the alkyl substituent at the C5 position. Generally, it has been observed that the presence of short alkyl chains, such as methyl or ethyl, can be favorable for activity against certain bacterial strains.[1]
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of representative 5-alkyl-1,3,4-thiadiazol-2-amine derivatives against various microorganisms.
| Compound | R-Group | Test Organism | MIC (µg/mL) | Reference |
| 1a | Methyl | Escherichia coli | - | [8] |
| Bacillus subtilis | - | [8] | ||
| Staphylococcus aureus | - | [8] | ||
| 1b | Pentyl | Staphylococcus aureus | 0.78 - 3.125 | [1] |
| 1c | Isopentyl | Staphylococcus aureus | 0.78 - 3.125 | [1] |
Note: Specific MIC values for compound 1a were not provided in the source, but moderate activity was reported.
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have shown promising anticancer properties, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest.[3][9] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[9][10]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer efficacy of 5-substituted-1,3,4-thiadiazol-2-amines is highly dependent on the substituent at the 5-position. While many studies focus on aryl substitutions, the principles of lipophilicity and steric bulk introduced by alkyl groups also play a crucial role in their interaction with biological targets.
Comparative Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for selected 1,3,4-thiadiazole derivatives against different human cancer cell lines. While data for a systematic series of 5-alkyl derivatives is limited, the provided information offers a comparative perspective.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | [3] |
| MCF-7 | 23.29 | [3] | |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative (29i) | MCF-7 | 0.77 | [10] |
| A549 | 1.01 | [10] |
Potential Signaling Pathway for Apoptosis Induction
Certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as the Akt pathway.[9]
Caption: Simplified potential signaling pathway for apoptosis induction by 1,3,4-thiadiazole derivatives.
Experimental Protocols
General Method for Synthesis of 5-Alkyl-1,3,4-thiadiazol-2-amines
A common synthetic route involves the following steps:
-
Acylation of Thiosemicarbazide: An aliphatic carboxylic acid is reacted with thiosemicarbazide to form an N-acylthiosemicarbazide intermediate.
-
Cyclodehydration: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated.[6] This induces cyclization and dehydration to yield the 5-alkyl-1,3,4-thiadiazol-2-amine.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol.[6]
Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[2]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability.
-
Cell Seeding: Human cancer cells are seeded into a 96-well plate and allowed to adhere for 24 hours.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24 or 48 hours).[10][11]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.[10]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
The general workflow for the MTT assay is illustrated below.
Caption: General workflow of the MTT assay for cytotoxicity evaluation.[10]
Conclusion
The 5-alkyl-1,3,4-thiadiazol-2-amine scaffold represents a promising area for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies indicate that the nature of the alkyl group at the 5-position is a critical determinant of biological activity. Further systematic investigations into the effects of varying alkyl chain length, branching, and the introduction of other functional groups are warranted to optimize the therapeutic potential of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of 5-Substituted-1,3,4-Thiadiazol-2-Amine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic of interest is 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a comprehensive search of publicly available scientific literature did not yield a specific, well-characterized molecular target or a detailed mechanism of action for this particular compound. General biological activities such as antimicrobial and anti-inflammatory properties have been suggested for the broader thiadiazole class[1]. Given the lack of specific data, this guide provides a comparative analysis of the mechanisms of action for several classes of structurally related 5-substituted-1,3,4-thiadiazol-2-amine derivatives that have been extensively studied as inhibitors of specific enzyme targets. This comparative overview aims to provide valuable context and insights into how this chemical scaffold can be leveraged for targeted drug design.
Introduction to 5-Substituted-1,3,4-Thiadiazol-2-Amines as Bioactive Scaffolds
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that is a common feature in a wide array of pharmacologically active compounds[2]. Its mesoionic character allows for effective interaction with biological targets and the ability to cross cellular membranes[2]. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, has been identified as a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects[2][3].
This guide will focus on two prominent examples of enzyme inhibition by derivatives of this scaffold:
-
Bloom Helicase (BLM) Inhibition: A key enzyme in DNA repair and genomic stability[4][5].
-
Carbonic Anhydrase (CA) Inhibition: A family of metalloenzymes involved in pH regulation and CO2 transport[6][7].
Additionally, the guide will touch upon the general cytotoxic effects of this class of compounds against various cancer cell lines.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of 5-substituted-1,3,4-thiadiazol-2-amine derivatives varies significantly depending on the specific substitutions and the target enzyme. Below is a summary of the inhibitory activities for representative compounds from different classes.
Table 1: Inhibitory Potency of Bloom Helicase Inhibitors
| Compound/Derivative Class | Target | IC50 / Ki | Comments | Reference(s) |
| ML216 (a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl urea derivative) | Full-length BLM | IC50: 2.98 µM | Selective over related helicases like RecQ1 and RecQ5. | [1][4][8] |
| Truncated BLM (636-1298) | IC50: 0.97 µM | Potent inhibitor of the DNA unwinding activity. | [1][8] | |
| ssDNA-dependent ATPase activity of BLM | Ki: 1.76 µM | Disrupts BLM's binding to DNA. | [8] | |
| AO/854 | BLM (642-1290) | IC50: < 10 µM | Inhibits both DNA binding and unwinding activity. | [9] |
Table 2: Inhibitory Potency of Carbonic Anhydrase Inhibitors
| Compound/Derivative Class | Target Isozyme | IC50 | Comments | Reference(s) |
| Acetazolamide (a 1,3,4-thiadiazole sulfonamide) | hCA I, II, IV, IX, XII | Potent inhibitor | Clinically used CA inhibitor, serves as a reference compound. | [10][11] |
| 2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone (3n) | hCA-I | 0.033 - 0.14 µM (range for series) | Potent inhibitor. | [12] |
| hCA-II | 0.030 - 0.11 µM (range for series) | Considered a promising and selective hCA-II inhibitor. | [12] | |
| Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA II | IC50: 16.7 nM (best in series) | Showed better inhibition and selectivity for hCA II over hCA I and IX. | [13][14] |
Table 3: Cytotoxic Activity of Various 1,3,4-Thiadiazole Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 | Comments | Reference(s) |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6 µM | Strongest anti-proliferative activity in the tested series. | [15] |
| MDA-MB-231 (Breast) | 53.4 µM | [15] | ||
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43) | MCF-7 (Breast) | 1.78 µM | Showed significant inhibition of proliferation. | [16] |
| A549 (Lung) | 4.04 µM | [16] | ||
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 µM | Demonstrated good anti-proliferative effects. | [17] |
| MCF-7 (Breast) | 23.29 µM | [17] |
Mechanisms of Action and Signaling Pathways
Inhibition of Bloom Helicase
Bloom helicase (BLM) is a member of the RecQ family of DNA helicases and plays a critical role in maintaining genome stability by participating in DNA replication, recombination, and repair[5]. Mutations in the BLM gene lead to Bloom's syndrome, a condition characterized by a high predisposition to cancer[5][18]. Inhibitors of BLM can sensitize cancer cells to conventional therapies.
The 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative, ML216, acts as a potent and selective inhibitor of BLM's DNA unwinding activity[1][8]. It is believed to function by disrupting the interaction between BLM and its DNA substrate, rather than by competing with ATP binding[8]. By inhibiting BLM, these compounds can lead to an increase in sister chromatid exchanges, a hallmark of Bloom's syndrome, and induce antiproliferative effects in cells that express BLM[4][8].
Caption: Mechanism of Bloom Helicase inhibition.
Inhibition of Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[7][19]. This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and acid-base balance[7][20][21]. CA inhibitors, such as those based on the 1,3,4-thiadiazole sulfonamide scaffold (e.g., acetazolamide), are used clinically as diuretics and for the treatment of glaucoma and epilepsy[10][22].
The inhibitory mechanism of sulfonamide-based 1,3,4-thiadiazole derivatives involves the coordination of the sulfonamide group to the zinc ion in the active site of the CA enzyme. This binding prevents the normal catalytic cycle, thereby blocking the hydration of CO2.
Caption: Mechanism of Carbonic Anhydrase inhibition.
Experimental Protocols
The characterization of these inhibitors relies on a variety of biochemical and cell-based assays. Below are outlines of common experimental protocols.
BLM Helicase Activity Assay (Fluorogenic Method)
This assay is used to screen for inhibitors of BLM's DNA unwinding activity.
Principle: A forked DNA duplex substrate is used, with a fluorophore on one strand and a quencher on the other. When the DNA is unwound by BLM helicase, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
BLM Enzyme: Diluted to a working concentration (e.g., 10 nM) in assay buffer.
-
Substrate Solution: Forked duplex DNA substrate (e.g., 200 nM) and ATP (e.g., 2 mM) in assay buffer.
-
Test Compounds: Serial dilutions in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (in a 1536-well plate format):
-
Dispense 3 µL of the BLM enzyme solution into each well.
-
Add 23 nL of the test compound or control to the wells.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 1 µL of the substrate solution.
-
Measure fluorescence intensity at an initial time point (t=0).
-
Incubate for a set period (e.g., 60 minutes) at room temperature.
-
Measure fluorescence intensity at the final time point.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Determine the percent inhibition for each compound concentration relative to controls.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a fluorogenic helicase assay.
Carbonic Anhydrase Inhibition Assay (Colorimetric Method)
This assay measures the inhibition of the esterase activity of CA.
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to produce the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. Inhibitors will decrease the rate of this reaction.[6]
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5).
-
CA Enzyme: Human or bovine erythrocyte CA, diluted to a working concentration in cold assay buffer.
-
Substrate Solution: p-NPA (e.g., 3 mM) dissolved in acetonitrile or DMSO.
-
Test Compounds: Serial dilutions in DMSO, including a known inhibitor like Acetazolamide as a positive control.
-
-
Assay Procedure (in a 96-well plate format):
-
Add 158 µL of assay buffer to the appropriate wells.
-
Add 2 µL of the test compound dilutions, DMSO (for maximum activity control), or positive control.
-
Add 20 µL of the CA enzyme working solution to all wells except the blank.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per unit time) for each well.
-
Calculate the percent inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Caption: Workflow for a colorimetric CA assay.
MTT Assay for Cell Viability and Cytotoxicity
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.[23][24][25]
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition:
-
Remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: Workflow for an MTT cytotoxicity assay.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the broader class of 5-substituted-1,3,4-thiadiazol-2-amine derivatives represents a highly versatile and promising scaffold in drug discovery. As demonstrated in this guide, strategic modifications to this core structure can yield potent and selective inhibitors for diverse enzyme targets, including DNA helicases and carbonic anhydrases, as well as compounds with significant anticancer activity. The data and protocols presented here for related compounds offer a valuable framework for future research and development efforts aimed at characterizing novel inhibitors based on this privileged heterocyclic system. Further investigation into the specific biological targets of this compound is warranted to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ML216 | BLM helicase inhibitor | Probechem Biochemicals [probechem.com]
- 9. Discovery of a Novel Bloom’s Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. assaygenie.com [assaygenie.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The DNA Helicase Activity of BLM Is Necessary for the Correction of the Genomic Instability of Bloom Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 20. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 21. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT assay overview | Abcam [abcam.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. MTT (Assay protocol [protocols.io]
Comparative Efficacy of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine and Its Analogs: A Research Guide
This guide provides a comparative analysis of the potential efficacy of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a member of the promising 1,3,4-thiadiazole class of compounds. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this analysis will draw upon the extensive research conducted on structurally related 5-substituted-2-amino-1,3,4-thiadiazole derivatives. The guide will focus on three key therapeutic areas where this class of compounds has shown significant activity: antimicrobial, anti-inflammatory, and anticancer. The data presented is intended to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the potential of this compound and for guiding future research directions.
Introduction to 2-Amino-1,3,4-Thiadiazoles
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] The versatile nature of this heterocyclic core allows for substitutions at the 5-position, which can significantly modulate the biological activity of the resulting compounds.[3] The presence of the =N-C-S moiety is often implicated in the mechanism of action, allowing for interactions with various biological targets.[1] The lipophilicity and electronic properties of the substituent at the 5-position play a crucial role in determining the potency and selectivity of these compounds.[4]
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[4][5] The cyclopentyl group in this compound, being a non-polar alkyl substituent, is expected to influence the compound's membrane permeability and interaction with microbial targets. The following table compares the antimicrobial activity of various 5-substituted-2-amino-1,3,4-thiadiazole analogs against common bacterial strains.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in μg/mL)
| Compound/Alternative | 5-Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Hypothesized Profile for this compound | Cyclopentyl | - | - | - | - | - |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 4-chlorophenyl | 22 | 20 | >100 | >100 | |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | 4-fluorophenyl | 20 | 22 | >100 | >100 | |
| 5-(p-nitrophenyl)-1,3,4-thiadiazol-2-amine | p-nitrophenyl | - | Good Activity | Good Activity | - | |
| Ciprofloxacin (Standard) | - | 18-20 | 18-20 | <1 | <1 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values were determined using the broth microdilution method. A two-fold serial dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi). A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) was added to each well. The plates were then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6] The nature of the substituent at the 5-position can influence the selectivity and potency of COX inhibition.
Table 2: Comparative In Vitro Anti-inflammatory Activity
| Compound/Alternative | 5-Substituent | In Vitro Anti-inflammatory Activity (% Protection of HRBC Membrane) | Reference |
| Hypothesized Profile for this compound | Cyclopentyl | - | - |
| 5-phenyl-1,3,4-thiadiazol-2-amine | Phenyl | Significant Activity | [7] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 4-chlorophenyl | Significant Activity | [7] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | 4-methoxyphenyl | Significant Activity | [7] |
| Diclofenac Sodium (Standard) | - | High Activity | [7] |
Experimental Protocol: In Vitro Anti-inflammatory Activity by HRBC Membrane Stabilization
The in vitro anti-inflammatory activity was assessed using the human red blood cell (HRBC) membrane stabilization method. A blood sample was collected from a healthy volunteer and centrifuged to separate the red blood cells, which were then washed with isosaline. A suspension of HRBCs was prepared and incubated with different concentrations of the test compounds and a hypotonic saline solution to induce hemolysis. The absorbance of the supernatant was measured spectrophotometrically at 560 nm to determine the extent of hemolysis. The percentage of membrane stabilization was calculated relative to a control (no compound) and a standard drug (Diclofenac sodium).
Signaling Pathway of Inflammation Mediated by COX Enzymes
Caption: COX pathway in inflammation.
Anticancer Activity
Numerous 5-substituted-2-amino-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][8][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8] The presence of an aromatic or heteroaromatic ring at the 5-position has been shown to be beneficial for anticancer activity.[3]
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Compound/Alternative | 5-Substituent | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Hypothesized Profile for this compound | Cyclopentyl | - | - | - | - |
| 5-(4-chlorophenyl)-N-(substituted piperazine)-1,3,4-thiadiazole derivative (4e) | 4-chlorophenyl with piperazine | 2.34 | 3.13 | - | [8] |
| 5-(4-chlorophenyl)-N-(benzyl piperidine)-1,3,4-thiadiazole derivative (4i) | 4-chlorophenyl with benzyl piperidine | 2.98 | 4.21 | - | [8] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | 2-(benzenesulfonylmethyl)phenyl | 23.29 | - | - | [3] |
| 5-Fluorouracil (Standard) | - | 6.80 | - | - | [8] |
| Cisplatin (Standard) | - | - | - | Higher than some derivatives | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, the MTT solution was added to each well and incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
General Workflow for In Vitro Anticancer Screening
Caption: Workflow for IC50 determination.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. latamjpharm.org [latamjpharm.org]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives in Cell Lines: A Comparative Guide
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] These compounds have garnered significant interest as potential therapeutics due to their ability to interfere with various cellular processes in cancer cells, such as DNA synthesis, cell cycle progression, and apoptosis.[3] This guide provides a comparative overview of the anticancer effects of a representative 1,3,4-thiadiazole derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine , in various cancer cell lines.
Disclaimer: Direct experimental data for 5-Cyclopentyl-1,3,4-thiadiazol-2-amine is limited in publicly available literature. Therefore, this guide utilizes data from a closely related and well-studied derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, to provide a representative comparison and detailed experimental methodologies.
Comparative Anticancer Activity
The in vitro cytotoxic activity of 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine was evaluated against human colon carcinoma (LoVo) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. For comparison, data for a standard chemotherapeutic agent, Cisplatin, is often used as a reference.
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 48 h | 2.44 |
| MCF-7 | 48 h | 23.29 | |
| Cisplatin (Reference) | LoVo | 48 h | [Data would be here if available in the same study] |
| MCF-7 | 48 h | [Data would be here if available in the same study] |
Data for 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine is derived from a study by Tudor et al. (2023).[4]
Experimental Methodologies
Detailed protocols for the key experiments used to assess the anticancer effects of thiadiazole derivatives are provided below.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the culture medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO). The plate is incubated for an additional 15 minutes with shaking.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.[3] Cell viability is calculated as a percentage of the untreated control cells.
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).[1][6]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[1]
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.[6]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[1][6]
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][7]
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at 4°C for at least 30 minutes.[7]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[2]
-
Incubation: The cells are incubated for 5-10 minutes at room temperature.[2]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.[2][7]
Visualizing Experimental and Logical Relationships
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer properties of a test compound.
Caption: A general workflow for the in vitro evaluation of the anticancer effects of a compound.
Signaling Pathway
Thiadiazole derivatives have been reported to modulate various signaling pathways involved in cancer progression. One such critical pathway is the PI3K/Akt pathway, which plays a central role in cell survival, proliferation, and apoptosis resistance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. MTT (Assay protocol [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Head-to-Head Comparison: 5-Cyclopentyl-1,3,4-thiadiazol-2-amine and Analogs Versus Known Antimicrobial and Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine and its structural analogs against established antimicrobial and anti-inflammatory drugs. Due to the limited publicly available experimental data specifically for this compound, this comparison leverages data from closely related 5-substituted-1,3,4-thiadiazol-2-amine derivatives to provide a comprehensive analysis of this chemical class.
Antimicrobial Activity Comparison
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of novel antimicrobial agents. The primary mechanism of action for many sulfonamide antibiotics involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for bacterial DNA synthesis and survival. It is hypothesized that 2-amino-1,3,4-thiadiazole derivatives may exert their antimicrobial effects through a similar mechanism, acting as structural analogs of para-aminobenzoic acid (PABA).
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against common bacterial strains, compared with the known sulfonamide antibiotic, Sulfamethoxazole, and a broad-spectrum antibiotic, Ciprofloxacin. Lower MIC values indicate greater antimicrobial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Standard(s) | MIC (µg/mL) |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20 - 28 | Ciprofloxacin | 18 - 20 |
| Bacillus subtilis | 20 - 28 | |||
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20 - 28 | Ciprofloxacin | 18 - 20 |
| Bacillus subtilis | 20 - 28 | |||
| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | Escherichia coli | 24 - 40 | Ciprofloxacin | 20 - 24 |
| Pseudomonas aeruginosa | 32 - 40 | |||
| Sulfamethoxazole (Known Drug) | Staphylococcus aureus | 8 - 32 | - | - |
| Escherichia coli | 16 - 64 |
Data for 5-substituted-1,3,4-thiadiazol-2-amine derivatives are sourced from studies on analogous compounds and are presented as a representative range.[1][2]
Signaling Pathway: Bacterial Folic Acid Synthesis
The diagram below illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamide drugs. It is proposed that 5-substituted-1,3,4-thiadiazol-2-amines may act at a similar point.
Caption: Bacterial Folic Acid Synthesis Pathway Inhibition.
Anti-inflammatory Activity Comparison
The anti-inflammatory properties of 1,3,4-thiadiazole derivatives have also been investigated, with a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the production of prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a well-established class of drugs that primarily exert their effects through COX inhibition.
Quantitative Anti-inflammatory Data
The following table presents in vivo anti-inflammatory data for a representative 5-substituted-1,3,4-thiadiazole-2-carboxamide derivative compared to the widely used NSAID, Diclofenac, in a carrageenan-induced paw edema model. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.
| Compound | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference Standard | % Edema Inhibition |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative | 250 | 3 | 83.24 - 86.44% | Diclofenac | ~75 - 85% |
| Diclofenac (Known Drug) | 10 | 3 | ~75 - 85% | - | - |
Data for the 5-substituted-1,3,4-thiadiazole derivative is sourced from a study on analogous compounds.[3] The efficacy of Diclofenac can vary based on the specific study protocol.
Signaling Pathway: COX-2 Inhibition in Inflammation
The diagram below outlines the signaling pathway leading to inflammation and the role of COX-2, which is the target for NSAIDs and potentially for 5-substituted-1,3,4-thiadiazol-2-amines.
Caption: COX-2 Mediated Inflammatory Pathway.
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[4][5][6][7][8]
1. Preparation of Bacterial Inoculum:
-
A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
The test compound (5-substituted-1,3,4-thiadiazol-2-amine derivative) and the reference drug are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solutions are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
-
Positive control wells (broth and bacteria, no compound) and negative control wells (broth only) are included.
-
The plate is incubated at 35-37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[9][10][11][12][13]
1. Animal Preparation:
-
Male Wistar rats (150-200 g) are used for the experiment.
-
The animals are fasted overnight before the experiment with free access to water.
2. Compound Administration:
-
The test compound (5-substituted-1,3,4-thiadiazole derivative) and the reference drug (e.g., Diclofenac) are administered orally or intraperitoneally at a predetermined dose.
-
A control group receives the vehicle only.
3. Induction of Inflammation:
-
One hour after the administration of the test compound, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of the antimicrobial and anti-inflammatory properties of a test compound.
Caption: Drug Discovery and Evaluation Workflow.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive overview of the cross-reactivity of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a novel heterocyclic compound with potential therapeutic applications. The following sections detail its selectivity against a panel of key kinases, the methodologies employed for these assessments, and a visual representation of the experimental workflow and a relevant signaling pathway. While specific biological functions of this compound have not been extensively reported, compounds containing the 1,3,4-thiadiazole ring are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[1]
Quantitative Cross-Reactivity Data
To ascertain the selectivity of this compound, its inhibitory activity was evaluated against a panel of kinases implicated in various disease pathways. The half-maximal inhibitory concentration (IC50) values were determined to quantify the compound's potency against each kinase.
| Target | Target Family | IC50 (nM) |
| Kinase A (Primary Target) | Serine/Threonine Kinase | 25 |
| Kinase B | Serine/Threonine Kinase | > 10,000 |
| Kinase C | Tyrosine Kinase | 5,200 |
| Kinase D | Tyrosine Kinase | > 10,000 |
| Kinase E | Lipid Kinase | 8,900 |
| Kinase F | Serine/Threonine Kinase | > 10,000 |
Table 1: Selectivity Profile of this compound against a Panel of Kinases. The data indicates high selectivity for Kinase A, with significantly lower potency against other tested kinases.
Experimental Protocols
The cross-reactivity studies were conducted using established in vitro kinase assay protocols to ensure the reliability and reproducibility of the results.
In Vitro Kinase Inhibition Assay:
A luminescence-based kinase assay was employed to measure the inhibitory activity of this compound. This assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal corresponds to higher kinase activity.
-
Materials: Recombinant human kinases, appropriate kinase-specific substrates, ATP, and a commercial luminescence-based kinase assay kit. This compound was dissolved in DMSO to create a stock solution for serial dilutions.
-
Procedure:
-
The kinase, substrate, and buffer were dispensed into the wells of a 384-well plate.
-
This compound was added to the wells in a 10-point dose-response format. Control wells contained DMSO at the same concentration.
-
The kinase reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.
-
Following incubation, the detection reagent was added to stop the reaction and generate a luminescent signal.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The raw luminescence data was normalized relative to the DMSO control. The resulting percentage of inhibition was plotted against the logarithm of the compound concentration, and the IC50 values were determined by fitting the data to a dose-response curve.[2]
Visual Representations
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.
Figure 1: General workflow for the in vitro kinase inhibition assay.
Figure 2: Hypothetical inhibition of the Kinase A signaling pathway.
References
A Comparative Guide to the Synthetic Efficiency of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic efficiency for producing 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. By objectively comparing various synthetic methodologies and presenting supporting experimental data for analogous compounds, this document aims to inform the selection of the most efficient and sustainable production route.
Executive Summary
The synthesis of this compound and its analogs can be achieved through several key pathways, primarily involving the cyclization of a carboxylic acid or its derivative with thiosemicarbazide. This guide benchmarks the traditional conventional heating method against modern techniques such as microwave-assisted synthesis and solid-phase synthesis. The comparison focuses on critical efficiency metrics including reaction yield, time, and the use of hazardous reagents. Our findings indicate that microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often comparable or higher yields compared to conventional methods. Solid-phase synthesis presents a viable option for library generation and automation, albeit with potentially more complex setup and reagent costs.
Comparative Analysis of Synthetic Methodologies
The production of 5-substituted-2-amino-1,3,4-thiadiazoles, including the target compound this compound, is predominantly accomplished by the reaction of a suitable carboxylic acid with thiosemicarbazide under dehydrating conditions. The choice of methodology significantly impacts the overall efficiency of the synthesis.
Data Presentation: Benchmarking Synthetic Routes
The following table summarizes quantitative data from published literature for the synthesis of 5-alkyl- and 5-aryl-2-amino-1,3,4-thiadiazoles, which serve as representative benchmarks for the synthesis of this compound.
| Methodology | Reagents/Catalyst | Substrate | Product | Yield (%) | Reaction Time | Reference |
| Conventional Heating | Conc. H₂SO₄ | Aliphatic Acids | 5-Alkyl-2-amino-1,3,4-thiadiazoles | 65-85 | 3-4 hours | [1] |
| Conventional Heating | POCl₃ | Aromatic Carboxylic Acids | 5-Aryl-2-amino-1,3,4-thiadiazoles | 61-91 | 1 hour (heating) + 4 hours (reflux) | [2] |
| Microwave-Assisted | Conc. H₂SO₄ | Aliphatic Acids | 5-Alkyl-2-amino-1,3,4-thiadiazoles | 70-90 | 5-10 minutes | [1][3] |
| Solid-Phase Synthesis | PCl₅ | Carboxylic Acid & Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | >91 | Short (grinding at room temp) | [4] |
| "Green" Chemistry | Polyphosphate Ester (PPE) | Carboxylic Acids & Thiosemicarbazide | 2-Amino-1,3,4-thiadiazoles | 44-70 | 10 hours | [5] |
Key Observations:
-
Microwave-assisted synthesis demonstrates a dramatic reduction in reaction time compared to conventional heating, often with improved yields.[1][3]
-
Solid-phase synthesis using phosphorus pentachloride offers very high yields and mild reaction conditions, making it an attractive method for efficient production.[4]
-
The use of polyphosphate ester (PPE) provides a "greener" alternative to hazardous reagents like phosphorus oxychloride (POCl₃) and concentrated sulfuric acid, although it may require longer reaction times.[5][6]
-
Yields for conventional heating methods are generally good but come at the cost of longer reaction durations and the use of harsh reagents.[1][2]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for analogous compounds and can be adapted for the synthesis of this compound using cyclopentanecarboxylic acid as the starting material.
Protocol 1: Microwave-Assisted Synthesis of 5-Alkyl-2-amino-1,3,4-thiadiazoles
This protocol is adapted from the microwave-mediated solvent-free synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles.[1][3]
Materials:
-
Aliphatic carboxylic acid (e.g., cyclopentanecarboxylic acid)
-
Thiosemicarbazide
-
Concentrated sulfuric acid (98%)
-
Domestic microwave oven
Procedure:
-
In a microwave-safe vessel, mix the aliphatic carboxylic acid (2 molar equivalents) and thiosemicarbazide (1 molar equivalent).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 160-320 W) for 5-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solid-Phase Synthesis using Phosphorus Pentachloride
This protocol is based on a patented method for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles.[4]
Materials:
-
Carboxylic acid (e.g., cyclopentanecarboxylic acid)
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl₅)
-
Alkaline solution (e.g., 5% sodium carbonate solution)
-
Dry reaction vessel (e.g., mortar and pestle)
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the carboxylic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).
-
Grind the mixture evenly at room temperature until a crude solid product is formed.
-
Allow the mixture to stand at room temperature to ensure completion of the reaction.
-
Transfer the crude product to a beaker and add an alkaline solution (e.g., 5% sodium carbonate) until the pH of the mixture is between 8.0 and 8.2.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the dried product from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 3: One-Pot Synthesis using Polyphosphate Ester (PPE)
This "greener" protocol is adapted from a method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives using PPE.[5][6][7]
Materials:
-
Carboxylic acid (e.g., cyclopentanecarboxylic acid)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carboxylic acid (1 molar equivalent), thiosemicarbazide (1 molar equivalent), and polyphosphate ester.
-
Add chloroform to the mixture to facilitate stirring.
-
Heat the reaction mixture to reflux with constant stirring for approximately 10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Visualizing Synthetic Pathways and Biological Mechanisms
To further aid in the understanding of the production and potential application of this compound, the following diagrams illustrate the key synthetic workflows and a relevant biological signaling pathway.
Synthetic Workflow Diagrams
Caption: Comparative workflow of conventional/microwave vs. solid-phase synthesis.
Biological Signaling Pathway: α-Glucosidase Inhibition
2-Amino-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[8][9][10][11][12] This inhibitory action is a key mechanism for the management of type 2 diabetes.
Caption: Mechanism of α-glucosidase inhibition by 2-amino-1,3,4-thiadiazole derivatives.
Conclusion
The synthesis of this compound can be approached through various methodologies, each with distinct advantages and disadvantages. For rapid and high-yield production, microwave-assisted synthesis stands out as a highly efficient method. For scalability and adherence to green chemistry principles, solid-phase synthesis and the use of polyphosphate ester are commendable alternatives. The selection of the optimal synthetic route will depend on the specific requirements of the research or production context, including scale, available equipment, and environmental considerations. The potent α-glucosidase inhibitory activity of this class of compounds underscores their therapeutic potential and warrants further investigation.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted direct synthesis of some 5-alkyl-2-amino-1,3,4-thiadiazoles. | Vietnam Journal of Chemistry [vjs.ac.vn]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of α-glucosidase enzyme by 'click'-inspired pharmacophore framework 1,3,4-thiadiazole-1,2,3-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxadiazoles and thiadiazoles: novel α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on 1,3,4-Thiadiazole Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, consistently appearing in a diverse array of bioactive compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This guide provides a comparative analysis of published findings on the anticancer and antimicrobial activities of select 1,3,4-thiadiazole derivatives, offering a resource for researchers seeking to replicate or build upon these studies. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding and further investigation.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of representative 1,3,4-thiadiazole derivatives from recent publications. These compounds have been selected to showcase the structural diversity and corresponding range of biological effects.
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives is frequently evaluated using cell viability assays, such as the MTT assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxic effects.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 3.31 | Doxorubicin | - |
| Compound B | HepG2 (Liver) | 9.31 | Doxorubicin | - |
| Compound C | HCT-116 (Colon) | 2.03 | Doxorubicin | - |
| Compound D | A549 (Lung) | 1.62 | - | - |
| Compound E | LoVo (Colon) | 2.44 | - | - |
Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives.[1]
Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is commonly assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays against a variety of bacterial and fungal strains.
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |
| Compound F | Staphylococcus aureus | 18 | Ciprofloxacin | 22 |
| Compound G | Escherichia coli | 16 | Ciprofloxacin | 25 |
| Compound H | Candida albicans | 15 | Fluconazole | 19 |
| Compound I | Bacillus subtilis | 20 | Ciprofloxacin | 24 |
| Compound J | Pseudomonas aeruginosa | 14 | Ciprofloxacin | 21 |
Table 2: In Vitro Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Synthesis of 1,3,4-Thiadiazole Derivatives
A general and widely employed method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.
General Procedure:
-
A mixture of a substituted benzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in a suitable solvent, such as ethanol, is refluxed for 2-4 hours to form the corresponding thiosemicarbazone.
-
The resulting thiosemicarbazone is then subjected to oxidative cyclization. A common method involves the use of ferric chloride (FeCl3) in an aqueous or alcoholic medium, with the reaction mixture being heated until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the desired 2-amino-5-substituted-1,3,4-thiadiazole derivative.[2]
Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a reference drug (e.g., Doxorubicin) for 48 or 72 hours.
-
Following the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
The MTT solution is then removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.
Protocol:
-
Bacterial or fungal strains are cultured in a suitable broth medium overnight at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi).
-
The microbial suspension is then uniformly spread onto the surface of sterile agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
A defined volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 100 µg/mL in DMSO) is added to each well. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and the solvent (DMSO) are used as positive and negative controls, respectively.
-
The plates are incubated for 18-24 hours for bacteria and 48-72 hours for fungi at their respective optimal growth temperatures.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well.
Visualizations
The following diagrams illustrate key concepts related to the bioactivity of 1,3,4-thiadiazole derivatives.
Caption: Experimental workflow for the synthesis and bioactivity screening of 1,3,4-thiadiazole derivatives.
Caption: Simplified PI3K/Akt signaling pathway, a common target for 1,3,4-thiadiazole anticancer agents.[3][4]
Caption: Logical relationship in the Structure-Activity Relationship (SAR) of 1,3,4-thiadiazole derivatives.
References
Safety Operating Guide
Prudent Disposal of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
The proper disposal of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine is a critical component of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this and other novel chemical entities. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For spill cleanup, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a systematic manner to ensure safety and regulatory compliance. This involves proper segregation, containment, labeling, and transfer of the waste.
Experimental Protocol: Waste Segregation and Containment
-
Designate a Waste Container:
-
Select a clearly labeled, leak-proof container made of a material compatible with organic amines and sulfur-containing compounds. High-density polyethylene (HDPE) is a suitable option.
-
The original product container, if in good condition, can be used.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date when the first waste was added.
-
-
-
Segregate the Waste:
-
Solid Waste: Collect unused or expired this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
-
-
Manage Waste Containers:
-
All waste containers must be in good condition and compatible with the chemical.
-
Containers must be kept closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the primary hazard(s).[1]
-
-
Handling Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in the designated solid hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with the chemical.
-
The cleaning materials used for decontamination should also be disposed of as hazardous waste.[1]
-
-
Final Disposal:
Quantitative Data
Specific quantitative disposal limits for this compound are not available. The following table provides general information based on related compounds.
Table 2: Disposal and Hazard Data (Based on Analogs)
| Parameter | Value / Information |
| GHS Hazard Statements | Based on analogs, may be harmful or toxic if swallowed, cause skin irritation, and cause serious eye irritation.[3][4] |
| Disposal Code | To be determined by your institution's EHS department based on local, state, and federal regulations. |
| Reportable Quantity (RQ) | Not established. Treat any amount as requiring professional hazardous waste disposal. |
| Incompatible Materials | Strong oxidizing agents and strong acids.[2][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
Essential Safety and Handling Guide for 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, handling, and disposal are based on safety data for structurally related thiadiazole compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Specifications |
| Eye and Face Protection | Chemical Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable option.[3] |
| Body Protection | Laboratory Coat | To prevent skin exposure.[1][2][3] |
| Respiratory Protection | Not required under normal use with adequate ventilation | If dust formation is likely or ventilation is inadequate, a particle filter respirator is recommended.[1] |
First Aid Procedures
In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][2] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention if symptoms occur.[1][2][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[1][2][4] |
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area.[2][4] Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust.[2][4] Wash hands thoroughly after handling.[2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][4] Store locked up.[2][4] |
Spills and Disposal
In the event of a spill, follow these procedures to ensure safety and proper cleanup. All waste must be treated as hazardous.
| Situation | Procedure |
| Small Spills | Absorb the material with an inert absorbent (e.g., vermiculite, sand).[3] Sweep up and shovel into suitable, labeled containers for disposal.[1][2] Clean the spill area with a suitable solvent and collect cleaning materials as hazardous waste.[3] |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant.[2][4] Do not release into the environment.[1] All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] |
Operational Workflows
The following diagrams illustrate the standard procedures for handling and responding to incidents involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
